Product packaging for Colistimethate Sodium(Cat. No.:CAS No. 8068-28-8)

Colistimethate Sodium

Cat. No.: B001327
CAS No.: 8068-28-8
M. Wt: 968.2 g/mol
InChI Key: RPABDKTXMKOGKI-OYTUFZPASA-N
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Description

Colistin sodium methanesulfonate (CAS 8068-28-8), also known as colistimethate sodium, is a cyclopolypeptide antibiotic derivative of Polymyxin E and a sodium methanesulfonate salt. This compound serves as a clinically important inactive prodrug that undergoes in vivo hydrolysis to release colistin, its active form. It is critically valued in biomedical research for studying last-resort treatments against multidrug-resistant (MDR) Gram-negative bacterial infections. Mechanism of Action: The active colistin molecule, derived from the prodrug, is a surface-active agent with cationic and lipophilic properties. It primarily exerts its bactericidal effect by binding to lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. This electrostatic interaction competitively displaces divalent cations (Ca²⁺ and Mg²⁺), disrupting membrane integrity. This action increases cell permeability, leading to leakage of intracellular contents and ultimately, bacterial cell death. Its mechanism also underlies its utility in studying bacterial endotoxin (LPS) neutralization. Primary Research Applications: • Antimicrobial Research: Serves as a key agent for in vitro and in vivo studies targeting MDR pathogens like Pseudomonas aeruginosa , Acinetobacter baumannii , and carbapenem-resistant Klebsiella pneumoniae . • Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Used to model the complex conversion of the prodrug to active colistin, investigate half-life, and optimize dosing regimens, including the impact of loading doses. • Biofilm and Resistance Studies: Applied in research exploring bacterial resistance mechanisms, including chromosomal mutations (e.g., PmrA/PmrB systems) and plasmid-mediated mcr genes. • Combination Therapy Studies: Utilized to investigate synergistic effects with other antibiotics (e.g., rifampicin, carbapenems) for enhanced efficacy against resilient infections. Note: This product is intended for research purposes in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H85N13O10 B001327 Colistimethate Sodium CAS No. 8068-28-8

Properties

Key on ui mechanism of action

Colistimethate is a surface active agent which penetrates into and disrupts the bacterial cell membrane. Colistimethate is polycationic and has both hydrophobic and lipophilic moieties. It interacts with the bacterial cytoplasmic membrane, changing its permeability. This effect is bactericidal. There is also evidence that polymyxins enter the cell and precipitate cytoplasmic components, primarily ribosomes.

CAS No.

8068-28-8

Molecular Formula

C45H85N13O10

Molecular Weight

968.2 g/mol

IUPAC Name

6-methyl-N-[2-[(2S,5S,8S,11S,14S,17S,20S,23S)-8,11,14,20-tetrakis(2-aminoethyl)-5-[(1R)-1-hydroxyethyl]-17,23-bis(2-methylpropyl)-3,6,9,12,15,18,21,24-octaoxo-1,4,7,10,13,16,19,22-octazacyclotetracos-2-yl]ethyl]octanamide

InChI

InChI=1S/C45H85N13O10/c1-8-27(6)11-9-10-12-36(60)50-22-17-33-42(65)58-37(28(7)59)45(68)55-32(16-21-49)39(62)51-29(13-18-46)38(61)52-30(14-19-47)40(63)56-34(23-25(2)3)43(66)53-31(15-20-48)41(64)57-35(24-26(4)5)44(67)54-33/h25-35,37,59H,8-24,46-49H2,1-7H3,(H,50,60)(H,51,62)(H,52,61)(H,53,66)(H,54,67)(H,55,68)(H,56,63)(H,57,64)(H,58,65)/t27?,28-,29+,30+,31+,32+,33+,34+,35+,37+/m1/s1

InChI Key

RPABDKTXMKOGKI-OYTUFZPASA-N

Canonical SMILES

CCC(C)CCCCC(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC(C(C)O)C(=O)NC(CCNCS(=O)(=O)[O-])C(=O)NC1CCNC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CCNCS(=O)(=O)[O-])CC(C)C)CC(C)C)CCNCS(=O)(=O)[O-])CCNCS(=O)(=O)[O-])C(C)O.[Na+].[Na+].[Na+].[Na+].[Na+]

Other CAS No.

12705-41-8

physical_description

Solid

Related CAS

12705-41-8 (Parent)

solubility

Appreciable

Synonyms

Colistinmethanesulfonic Acid;  Colimycin M;  Colimycin Sodium Methanesulfonate;  Colistimethate;  Colistin Sodium Methanesulfonate;  Colistin Sulfomethate;  Colistin Sulfomethate Sodium;  Colistin, Methyl Sulfate Sodium Salt;  Colistinat;  Coly-Mycin Injectab

Origin of Product

United States

Mechanistic Research of Colistin Action on Bacterial Systems

Interaction with Gram-Negative Bacterial Outer Membrane

The initial and critical interaction of colistin (B93849) occurs at the outer membrane (OM) of Gram-negative bacteria, a structure that typically serves as a formidable barrier to antibiotics. nih.govplos.org Colistin's ability to breach this defense is a key aspect of its efficacy. nih.gov

The bactericidal action of colistin begins with a strong electrostatic attraction to the outer membrane. nih.govresearchgate.net The colistin molecule is polycationic, possessing multiple positively charged L-α,γ-diaminobutyric acid (Dab) residues. nih.govfrontiersin.org These cationic groups form the initial point of contact by binding to the anionic phosphate (B84403) groups present on the lipid A component of lipopolysaccharide (LPS), which is the major constituent of the outer leaflet of the Gram-negative outer membrane. wikipedia.orgnih.gov This high-affinity binding is the crucial first step that docks the antibiotic onto the bacterial cell surface. nih.govnih.gov

The structural integrity of the outer membrane is heavily reliant on divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), which act as bridges between the negatively charged phosphate groups of adjacent LPS molecules. researchgate.netacs.org This cross-linking stabilizes the LPS layer. researchgate.net Following its initial electrostatic binding, colistin competitively displaces these essential divalent cations. wikipedia.orgnih.govresearchgate.net The affinity of colistin for the LPS is significantly higher than that of the divalent cations, ensuring this displacement is efficient. nih.gov The removal of Ca²⁺ and Mg²⁺ eliminates the bridges holding the LPS molecules together, leading to significant destabilization and weakening of the outer membrane structure. nih.govacs.org Computational simulations have shown that the complete removal of these ions induces major membrane remodeling and repulsive interactions between the phosphate groups of lipid A. acs.org

The loss of stabilizing divalent cations results in localized disorganization and a critical loss of integrity in the outer membrane. nih.govresearchgate.net This destabilization increases the membrane's permeability. nih.govelsevier.es The process is often described as a detergent-like effect, where colistin's hydrophobic regions, including its fatty acyl tail, insert into the weakened membrane, creating cracks or pores. nih.govelsevier.es This disruption allows colistin to traverse the outer membrane in a process termed "self-promoted uptake," where the antibiotic effectively creates its own pathway into the periplasmic space. nih.govnih.gov This permeabilization not only allows colistin to reach its next target, the cytoplasmic membrane, but can also permit the passage of other molecules that would normally be blocked by the outer membrane. nih.govelsevier.es

Table 1: Summary of Colistin's Interaction with the Bacterial Outer Membrane

StageKey Molecular ComponentsMechanism of InteractionConsequence
Initial Binding Colistin (Cationic Dab residues), LPS (Anionic phosphate groups)Strong electrostatic attraction between the positively charged colistin and the negatively charged LPS. wikipedia.orgnih.govColistin docks onto the bacterial surface. nih.gov
Cation Displacement Colistin, Divalent Cations (Mg²⁺, Ca²⁺), LPSColistin competitively displaces Mg²⁺ and Ca²⁺ from their binding sites on LPS phosphate groups. wikipedia.orgnih.govresearchgate.netLoss of stabilizing cross-bridges between LPS molecules, leading to membrane destabilization. nih.govacs.org
Permeabilization Colistin (hydrophobic tail), LPS MonolayerInsertion of colistin's hydrophobic regions into the destabilized membrane. nih.govIncreased membrane permeability, formation of transient pores, and "self-promoted uptake" of colistin across the outer membrane. nih.govelsevier.esnih.gov

Cytoplasmic Membrane Disruption and Cell Lysis

After successfully crossing the outer membrane, colistin proceeds to disrupt the cytoplasmic (inner) membrane, an action that is ultimately lethal to the bacterium. nih.govnih.gov

Historically, it was thought that colistin's disruption of the cytoplasmic membrane was a non-specific, detergent-like action on phospholipids (B1166683). However, recent research has revealed a more specific mechanism. It is now understood that colistin's bactericidal activity is dependent on targeting LPS that is present in the cytoplasmic membrane. nih.govelifesciences.orgelifesciences.orgbiorxiv.org LPS is synthesized in the cytoplasm and transported to the outer membrane; during this process, it is transiently present in the outer leaflet of the cytoplasmic membrane. researchgate.net Studies have shown that the interaction of colistin with this cytoplasmic membrane-located LPS is essential for permeabilization and cell lysis. biorxiv.orgbiorxiv.org Experiments using bacteria where LPS was depleted from the cytoplasmic membrane showed that the membrane remained intact even when exposed to colistin, confirming that LPS is the critical target in both the outer and inner membranes. biorxiv.org

Similar to its action on the outer membrane, colistin's binding to LPS in the cytoplasmic membrane disrupts its integrity. nih.govelifesciences.org This interaction leads to the displacement of cationic bridges, causing membrane disruption that culminates in the formation of pores or holes in the cytoplasmic membrane. elsevier.esnih.govelifesciences.org This physical damage allows for the leakage of essential cytoplasmic contents, including ions and small molecules, leading to a loss of metabolic function and osmotic balance. nih.govelsevier.es Electron microscopy has visualized these effects, showing pores on the cell surface and depleted cellular contents after colistin treatment. elsevier.es This profound damage to the cytoplasmic membrane is the final step that leads to irreversible cell lysis and bacterial death. nih.govelifesciences.org

Table 2: Experimental Findings on Colistin's Membrane Disruption Mechanisms

Membrane TargetExperimental Method/ObservationFinding
Outer Membrane NPN (N-phenyl-1-naphthylamine) dye assayColistin exposure causes fluorescence, indicating damage to the LPS monolayer and permeabilization of the outer membrane. nih.gov
Outer Membrane Atomic Force & Electron MicroscopyTreatment with colistin leads to the formation of numerous projections and pores on the cell wall, which can appear dissolved. elsevier.es
Cytoplasmic Membrane Propidium Iodide (PI) fluorescence in bacterial spheroplastsColistin causes a significant PI signal, indicating cytoplasmic membrane permeabilization and DNA access. biorxiv.org
Cytoplasmic Membrane Use of LPS biosynthesis inhibitors (e.g., CHIR090)When LPS is depleted from the cytoplasmic membrane, colistin fails to cause membrane permeabilization (absent PI signal), showing LPS is the key target. biorxiv.org
Cytoplasmic Membrane Potassium leakage assaysSome studies show minimal potassium loss, suggesting mechanisms other than simple pore formation may also contribute to cell death. nih.gov

Leakage of Intracellular Contents

The primary and most well-documented mechanism of colistin's bactericidal activity is the disruption of the bacterial cell membrane, leading to the leakage of essential intracellular contents. nih.govwikipedia.org This process begins with a strong electrostatic interaction between the positively charged (cationic) colistin molecule and the negatively charged (anionic) lipopolysaccharide (LPS) molecules in the outer membrane of Gram-negative bacteria. wikipedia.orgnih.gov The polycationic nature of colistin gives it a high affinity for the lipid A component of LPS. nih.govnih.gov

This initial binding competitively displaces divalent cations, specifically magnesium (Mg²⁺) and calcium (Ca²⁺), which are crucial for stabilizing the LPS layer by forming bridges between adjacent LPS molecules. wikipedia.orgnih.govnih.gov The removal of these ions destabilizes the outer membrane, weakening its structure and increasing its permeability. nih.govnih.govnih.gov This disruption allows colistin to penetrate the outer membrane in a process often termed "self-promoted uptake." nih.govnih.gov Following this, colistin interacts with the inner cytoplasmic membrane, disrupting its integrity in a detergent-like fashion. drugbank.comyoutube.com The loss of both the outer and inner membrane integrity results in the leakage of cytoplasmic and periplasmic contents, such as ions and nucleotides, leading to cell death. nih.govnih.govdrugbank.com

Key Steps in Colistin-Induced Intracellular Leakage
StepDescriptionKey Molecules InvolvedReference
1. Initial BindingElectrostatic attraction between cationic colistin and anionic LPS on the bacterial outer membrane.Colistin, Lipopolysaccharide (LPS), Lipid A wikipedia.orgnih.gov
2. Cation DisplacementCompetitive displacement of Mg²⁺ and Ca²⁺ ions that stabilize the LPS layer.Magnesium (Mg²⁺), Calcium (Ca²⁺) nih.govnih.gov
3. Permeability IncreaseDestabilization and disorganization of the outer membrane, leading to increased permeability.Outer Membrane nih.govnih.gov
4. Inner Membrane DisruptionColistin penetrates to the inner phospholipid bilayer and disrupts its integrity.Inner Membrane, Phospholipids drugbank.commdpi.com
5. Content LeakageLoss of essential cellular contents from the cytoplasm, causing cell lysis.Ions, Nucleotides nih.govnih.gov

Molecular-Level Bactericidal Pathways

Beyond physical membrane disruption, colistin exerts its bactericidal effects through several molecular-level pathways that target critical cellular processes.

Induction of Oxidative Stress and Reactive Oxygen Species Production

Colistin is known to induce cell death through a mechanism called the hydroxyl radical death pathway. nih.govnih.gov This process involves the generation of highly damaging reactive oxygen species (ROS), which cause widespread oxidative damage to DNA, proteins, and lipids within the bacterial cell. nih.govfrontiersin.org The sequence begins after colistin crosses the bacterial membranes, where it promotes the formation of superoxide (B77818) radicals (O₂⁻). nih.gov

This superoxide is then converted into hydrogen peroxide (H₂O₂) by the enzyme superoxide dismutase. nih.gov The crucial step is the Fenton reaction, where hydrogen peroxide oxidizes ferrous iron (Fe²⁺) to ferric iron (Fe³⁺), producing the highly reactive hydroxyl radical (•OH). nih.govfrontiersin.org The production of these ROS, particularly hydroxyl radicals, leads to significant oxidative stress and contributes directly to rapid bacterial cell death. frontiersin.orgasm.org This mechanism has been observed in various Gram-negative bacteria, including Acinetobacter baumannii and E. coli. nih.govfrontiersin.org Studies have shown that combining colistin with agents that induce ROS accumulation can enhance its antimicrobial activity. asm.org

Reactive Oxygen Species (ROS) Generation by Colistin
Reactive SpeciesFormation StepCellular ImpactReference
Superoxide (O₂⁻)Generated when colistin enters the cell and crosses the membranes.Precursor to other ROS. nih.gov
Hydrogen Peroxide (H₂O₂)Formed from the conversion of O₂⁻ by superoxide dismutase.Participates in the Fenton reaction. nih.gov
Hydroxyl Radical (•OH)Produced via the Fenton reaction, where H₂O₂ oxidizes Fe²⁺.Causes oxidative damage to DNA, lipids, and proteins. nih.govfrontiersin.org

Inhibition of Respiratory Chain Enzymes (e.g., NADH-quinone oxidoreductase)

A secondary bactericidal mechanism of colistin involves the inhibition of vital enzymes within the bacterial respiratory chain. nih.govnih.gov The bacterial respiratory chain is essential for energy production and is composed of several complexes that transfer electrons and protons. nih.gov Research has specifically identified the type II NADH-quinone oxidoreductases (NDH-2) as a target of colistin. nih.govproquest.com

Studies have demonstrated that both colistin and polymyxin (B74138) B can inhibit the NDH-2 activity in the inner membrane of Gram-negative bacteria such as E. coli, Klebsiella pneumoniae, and Acinetobacter baumannii in a concentration-dependent manner. nih.govproquest.com This inhibition disrupts the normal flow of electrons, which can lead to a depletion of NADH and interfere with cellular respiration. nih.govnih.gov The inhibition of NADH-quinone oxidoreductase is considered a secondary mode of action that complements the primary membrane-disrupting effects of the antibiotic. frontiersin.orgnih.gov

Microbial Resistance Mechanisms to Colistin

Chromosomal-Mediated Resistance Mechanisms

Chromosomally-mediated resistance to colistin (B93849) is an intrinsic defense mechanism that arises from mutations within the bacterial chromosome. oup.com Unlike plasmid-mediated resistance, this form is inherited vertically and can lead to stable, though often low-level, resistance. oup.com These genetic alterations primarily result in the modification of the lipopolysaccharide (LPS) layer of the outer membrane, which is the initial target for colistin's electrostatic interaction with the bacterial cell. nih.govmdpi.com

Lipopolysaccharide (LPS) Modification

The core principle of LPS modification in conferring colistin resistance is the reduction of the net negative charge of the lipid A moiety. nih.govmdpi.com Colistin, a polycationic peptide, is electrostatically attracted to the anionic phosphate (B84403) groups of lipid A. oup.com By altering this target, bacteria can weaken or prevent the binding of colistin, thereby neutralizing its disruptive effect on the outer membrane. This is achieved by the enzymatic addition of cationic molecules to the lipid A structure.

One of the most common mechanisms for reducing the negative charge of lipid A is the addition of a phosphoethanolamine (PEtN) group to the 1'- or 4'-phosphate groups of the lipid A backbone. nih.gov This modification is catalyzed by a phosphoethanolamine transferase, an enzyme encoded by genes such as pmrC (also known as eptA). nih.gov The addition of the positively charged PEtN moiety neutralizes the anionic phosphate groups, thereby decreasing the electrostatic affinity for the cationic colistin molecule. researchgate.net This mechanism has been identified in a variety of Gram-negative bacteria. nih.gov

A similar and often concurrent modification involves the addition of a 4-amino-4-deoxy-L-arabinose (L-Ara4N) sugar to lipid A. nih.govmodernmedlab.com The synthesis and transfer of this cationic sugar are governed by the genes of the pmrHFIJKLM operon (also referred to as the arnBCADTEF operon). nih.gov The addition of L-Ara4N introduces a primary amine, which carries a positive charge at physiological pH, effectively reducing the net negative charge of the LPS and hindering colistin binding. oup.commodernmedlab.com It is noteworthy that this resistance mechanism is not universal; for instance, Acinetobacter baumannii lacks the necessary genes for L-Ara4N biosynthesis and thus cannot employ this specific modification. nih.gov

In some bacteria, such as Acinetobacter baumannii, another lipid A modification has been observed involving the addition of galactosamine (GalN). nih.gov This modification, where galactosamine is added to the 1'-phosphate position of lipid A, is associated with moderate levels of colistin resistance. nih.gov The activation of the sensor kinase PmrB is linked to this specific structural change. nih.gov

LPS Modification Added Moiety Key Genes/Operons Effect on Lipid A Reference
PEtN AdditionPhosphoethanolamine (PEtN)pmrC (eptA)Neutralizes negative charge nih.gov
L-Ara4N Addition4-amino-4-deoxy-L-arabinose (L-Ara4N)pmrHFIJKLM (arn)Neutralizes negative charge nih.govmodernmedlab.com
GalN AdditionGalactosamine (GalN)Regulated by PmrBNeutralizes negative charge nih.gov

Two-Component Regulatory Systems (TCSs) and Gene Regulation

The expression of the genes responsible for LPS modifications is tightly controlled by sophisticated two-component regulatory systems (TCSs). These systems allow bacteria to sense specific environmental cues and modulate gene expression accordingly to adapt and survive. modernmedlab.comresearchgate.net In the context of colistin resistance, TCSs such as PhoP-PhoQ and PmrA-PmrB are paramount. nih.govmdpi.com They function as molecular switches that, when activated, trigger the transcription of the operons required for the synthesis and transfer of PEtN and L-Ara4N to lipid A. nih.gov

The PhoP-PhoQ (or PhoPQ) system is a well-characterized TCS that plays a crucial role in mediating colistin resistance in many Gram-negative pathogens, including Escherichia coli and Salmonella enterica. nih.govmodernmedlab.com

Sensing and Activation: PhoQ is a transmembrane sensor kinase that detects specific environmental signals. These signals include low concentrations of divalent cations like magnesium (Mg²⁺) and calcium (Ca²⁺), acidic pH, and the presence of cationic antimicrobial peptides, including colistin itself. modernmedlab.comresearchgate.net Upon sensing these stimuli, PhoQ undergoes autophosphorylation.

Signal Transduction: The phosphoryl group from the activated PhoQ is then transferred to its cognate cytoplasmic response regulator, PhoP. researchgate.net

Gene Regulation: Phosphorylated PhoP (PhoP-P) acts as a transcriptional regulator. It can directly or indirectly activate the transcription of the pmrHFIJKLM operon, leading to the modification of lipid A with L-Ara4N. nih.govmodernmedlab.com Furthermore, PhoP can indirectly activate the PmrA-PmrB system via a small connector protein, PmrD, thereby inducing the expression of genes for PEtN modification as well. modernmedlab.comresearchgate.net The inactivation of the negative regulator mgrB can also lead to the constitutive activation of the PhoPQ cascade, resulting in stable colistin resistance. mdpi.com

Component Type Function Reference
PhoQ Sensor KinaseTransmembrane protein that detects environmental signals (e.g., low Mg²⁺, cationic peptides) and autophosphorylates. researchgate.netresearchgate.net
PhoP Response RegulatorCytoplasmic protein that receives a phosphoryl group from PhoQ. researchgate.net
PhoP-P Activated RegulatorBinds to DNA to regulate the expression of target genes, including those in the pmr and arn operons. modernmedlab.comresearchgate.net
mgrB Negative RegulatorA small protein that provides negative feedback to the PhoQ kinase, preventing over-activation. mdpi.com
PmrA-PmrB (PmrAB) System

The PmrA-PmrB (PmrAB) two-component system is a central regulator of colistin resistance in many Gram-negative bacteria, including Klebsiella pneumoniae, Acinetobacter baumannii, and Pseudomonas aeruginosa. mdpi.comnih.govnih.gov This system consists of PmrB, a transmembrane sensor kinase, and PmrA, a cytoplasmic response regulator. nih.govnih.gov Under specific environmental stimuli, such as high iron concentrations or acidic pH, PmrB autophosphorylates and then transfers the phosphate group to PmrA. nih.gov

Phosphorylated PmrA becomes an active transcriptional regulator, binding to the promoter regions of target genes and upregulating their expression. mdpi.comnih.gov Mutations in the pmrA or pmrB genes can lead to constitutive activation of the PmrA protein, even in the absence of the usual environmental signals. nih.govnih.gov This constitutive activation results in the overexpression of operons responsible for modifying the lipid A portion of LPS. mdpi.comnih.gov For instance, a single amino acid substitution, Thr157Pro, in the PmrB protein has been identified in colistin-resistant K. pneumoniae isolates from various global regions. nih.gov Similarly, an R81H substitution in PmrA has been shown to be an independent factor contributing to colistin resistance in E. coli. nih.gov The activation of the PmrAB system ultimately leads to the covalent addition of positively charged moieties, such as phosphoethanolamine (PEtN), to the phosphate groups of lipid A, a process often carried out by the enzyme PmrC. nih.govmdpi.com This modification is a key mechanism that reduces the electrostatic interaction between colistin and the bacterial outer membrane. mdpi.commdpi.com

BasRS System

In Escherichia coli, the homologous system to PmrAB is the BasRS two-component system. nih.govnih.gov BasS is the sensor kinase (equivalent to PmrB) and BasR is the response regulator (equivalent to PmrA). nih.gov Similar to the PmrAB system, activation of BasRS is a crucial factor in mediating colistin resistance. nih.gov Mutations in the basR or basS genes can lead to the constitutive activation of the system, resulting in the modification of lipid A with phosphoethanolamine. nih.govnih.gov

Studies on E. coli bloodstream isolates have experimentally verified that mutations in the basRS genes are a direct cause of colistin resistance. nih.govnih.govasm.org Reversing these mutations to the wild-type sequence restores colistin susceptibility. nih.govasm.org This highlights that chromosomal mutations in basRS are a significant, and potentially underexplored, cause of colistin resistance in clinical E. coli isolates. nih.govnih.gov The activation of BasRS leads to increased expression of its own operon and others that facilitate the addition of PEtN to lipid A, thereby conferring resistance. nih.gov

CrrB Protein and Regulation

The CrrAB system is another two-component system implicated in colistin resistance, particularly in K. pneumoniae. asm.orgnih.gov It consists of the sensor kinase CrrB and the response regulator CrrA. Missense mutations in the crrB gene have been identified as a cause of high-level colistin resistance. asm.orgnih.govresearchgate.net

These mutations in CrrB are believed to induce the expression of a small RNA molecule, CrrC. asm.orgnih.gov CrrC, in turn, appears to regulate the expression of the pmrHFIJKLM operon and the pmrC gene, mediated via the PmrAB two-component system. nih.govasm.orgnih.gov This cascade ultimately leads to the addition of cationic groups to the LPS, reducing its affinity for colistin. nih.gov Site-directed mutagenesis experiments have confirmed that introducing single amino acid substitutions into CrrB, such as Y31H, W140R, N141I, P151S, and S195N, can result in significant (64- to 1,024-fold) increases in colistin minimum inhibitory concentrations (MICs). asm.orgnih.gov Complementation with a wild-type crrB gene restores colistin susceptibility in isolates with these mutations, confirming the direct role of CrrB alterations in the resistance phenotype. asm.orgnih.gov

MgrB Gene Inactivation and Deregulation

The mgrB gene encodes a small transmembrane protein that acts as a negative regulator of the PhoP-PhoQ two-component system. nih.govmdpi.comasm.org The PhoP-PhoQ system, when activated, can in turn activate the PmrAB system (via the PmrD connector protein in some species) and its downstream targets, leading to LPS modification and colistin resistance. mdpi.comnih.gov

Inactivation of the MgrB protein is a common mechanism of acquired colistin resistance in K. pneumoniae. nih.govasm.orgoup.com This inactivation prevents the negative feedback on the PhoP-PhoQ system, leading to its constitutive activation and the subsequent upregulation of the PmrAB pathway and the pmrHFIJKLM operon. nih.govnih.gov Alterations to the mgrB gene can occur through various genetic events, including:

Insertional inactivation by mobile elements like IS5-like, IS1F-like, ISKpn14, or IS10R. nih.govoup.comnih.gov

Nonsilent point mutations . nih.gov

Small intragenic deletions or larger deletions of the entire mgrB locus. nih.gov

Substitutions leading to premature stop codons . oup.com

Studies have shown that in a significant percentage of colistin-resistant clinical KPC-producing K. pneumoniae isolates, alterations in the mgrB gene are the underlying cause of resistance. nih.gov Restoring a functional, wild-type mgrB gene into these resistant strains has been shown to restore colistin susceptibility. nih.govoup.com

RamA Regulatory Gene and Lipid A Biosynthesis

The RamA protein is a transcriptional regulator that can also contribute to colistin resistance by influencing the expression of genes involved in lipid A biosynthesis. nih.gov In K. pneumoniae, RamA functions as an alternative regulator to PhoP, modulating the expression of genes such as lpxC and the oxygenase-encoding lpxO. nih.gov In Serratia marcescens, the expression of ramA itself is under the control of the PhoP-PhoQ system. nih.gov RamA positively regulates the AcrAB-TolC efflux pump, but its role in colistin resistance is more directly linked to its influence on the lipid A structure. nih.gov By affecting the transcription of key lipid A biosynthesis genes, RamA can contribute to the structural modifications of LPS that lead to reduced susceptibility to colistin. nih.gov

Interactive Data Table: Key Regulatory Systems in Colistin Resistance

System/GeneFunctionOrganism(s)Effect of AlterationReference(s)
PmrAB Two-component system; regulates LPS modificationK. pneumoniae, A. baumannii, P. aeruginosaConstitutive activation leads to PEtN addition to lipid A mdpi.comnih.govnih.gov
BasRS Two-component system (homolog of PmrAB)E. coliMutations cause constitutive activation and PEtN addition nih.govnih.gov
CrrB Sensor kinase of CrrAB two-component systemK. pneumoniaeMutations upregulate pmr genes via CrrC, causing LPS modification nih.govasm.orgnih.gov
MgrB Negative regulator of the PhoP-PhoQ systemK. pneumoniaeInactivation leads to derepression of PhoPQ, upregulating PmrAB pathway nih.govmdpi.comasm.orgoup.com
RamA Transcriptional regulatorK. pneumoniae, S. marcescensModulates expression of lipid A biosynthesis genes (lpxC, lpxO) nih.gov

Genes Directly Modifying LPS (e.g., pmrC, pmrE, pmrHFIJKLM operon)

The regulatory systems described above ultimately exert their effect by controlling the expression of genes that directly catalyze the modification of LPS.

pmrC : This gene, also known as eptA, encodes the enzyme phosphoethanolamine (PEtN) transferase. nih.govmdpi.comfrontiersin.org The PmrC protein is responsible for transferring a PEtN group to the phosphate groups of lipid A. mdpi.comnih.gov This addition of a positively charged PEtN moiety is a primary mechanism for reducing the net negative charge of the outer membrane, thereby decreasing its affinity for colistin. mdpi.comnih.gov The expression of pmrC is tightly regulated by the PmrAB (or BasRS) two-component system. mdpi.comfrontiersin.org

pmrE : This gene (also called pagA) is part of the operon required for the synthesis and addition of 4-amino-4-deoxy-L-arabinose (L-Ara4N) to lipid A. mdpi.com PmrE functions as a UDP-glucose dehydrogenase, an essential step in the L-Ara4N biosynthesis pathway. mdpi.com The addition of L-Ara4N, another cationic group, also serves to neutralize the negative charge of lipid A. mdpi.comnih.gov

pmrHFIJKLM operon : This operon, also known as the arnBCADTEF operon, contains the set of genes necessary for the synthesis of L-Ara4N and its transfer to lipid A. mdpi.com The expression of this entire operon is under the control of activated PmrA. mdpi.comnih.gov Upregulation of this operon is a hallmark of colistin resistance in many bacterial species. mdpi.com

Alterations in Lipid A Biosynthesis Genes (e.g., lpxA, lpxC, lpxD)

A more drastic mechanism of colistin resistance, observed particularly in Acinetobacter baumannii, involves the complete loss of LPS from the bacterial outer membrane. nih.govnih.gov This occurs due to mutations in the genes responsible for the initial steps of lipid A biosynthesis, such as lpxA, lpxC, and lpxD. nih.gov

lpxA : Encodes an acyltransferase that catalyzes the first step of lipid A synthesis. A single nucleotide deletion in lpxA has been shown to result in LPS loss. nih.gov

lpxC : Encodes a deacetylase involved in the second step of the pathway. Insertional inactivation of lpxC by mobile elements like ISAba11 is a recurring mutation leading to LPS deficiency. nih.gov

lpxD : Encodes an acyltransferase for a subsequent step in the biosynthesis pathway. nih.gov

By inactivating these essential enzymes, the bacterium can no longer produce lipid A, the anchor of the LPS molecule. nih.gov Without its target molecule present on the cell surface, colistin is rendered ineffective. nih.gov While this is a highly effective resistance mechanism, the loss of LPS can have significant impacts on the bacterium's fitness and virulence. asm.orgnih.gov

Whole LPS Loss

A significant mechanism of high-level colistin resistance, particularly in Acinetobacter baumannii, involves the complete loss of its primary target, the lipopolysaccharide (LPS). nih.govmonash.eduasm.org This drastic alteration, once thought to be lethal for Gram-negative bacteria, allows the bacterium to survive in the presence of colistin by eliminating the initial binding site of the antibiotic. nih.govacs.org

Research has shown that mutations in the initial genes of the lipid A biosynthesis pathway, specifically lpxA, lpxC, and lpxD, are responsible for this phenotype. nih.govmonash.eduasm.orgnih.gov These genes encode for enzymes crucial for the synthesis of lipid A, the anchor of LPS in the outer membrane. nih.gov Inactivation of any of these genes halts LPS production, leading to an LPS-deficient outer membrane. nih.govmonash.eduasm.org Studies have characterized multiple independent colistin-resistant derivatives of A. baumannii and found that they all harbored mutations within these three genes. nih.govasm.org This phenomenon is not limited to laboratory strains; it has also been observed in clinical isolates of A. baumannii. nih.govmonash.eduasm.org

While the complete loss of LPS confers high-level colistin resistance, it is not without consequences for the bacterium. nih.govtandfonline.com LPS-deficient mutants often exhibit growth defects and may have altered virulence and susceptibility to other antimicrobial agents and disinfectants. nih.govtandfonline.comnih.gov For instance, the absence of LPS has been associated with increased susceptibility to antibiotics like azithromycin, rifampicin (B610482), and vancomycin (B549263). nih.gov This trade-off might explain the relatively low prevalence of LPS-deficient colistin-resistant strains in clinical settings. nih.govtandfonline.com

The ability of certain bacterial species, such as A. baumannii, Neisseria meningitidis, and Moraxella catarrhalis, to survive without LPS highlights their remarkable adaptability. nih.govnih.govtandfonline.com In LPS-deficient A. baumannii, transcriptomic studies have revealed compensatory changes in gene expression, including the increased expression of genes involved in the synthesis and transport of lipoproteins and phospholipids (B1166683), likely to maintain outer membrane integrity. asm.org

GeneFunction in Lipid A BiosynthesisConsequence of MutationReference
lpxAUDP-N-acetylglucosamine acyltransferaseComplete loss of LPS nih.govmonash.eduasm.orgnih.gov
lpxCUDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylaseComplete loss of LPS nih.govmonash.eduasm.orgnih.gov
lpxDUDP-3-O-(R-3-hydroxymyristoyl)glucosamine N-acyltransferaseComplete loss of LPS nih.govmonash.eduasm.orgnih.gov

Plasmid-Mediated Resistance

The emergence of plasmid-mediated colistin resistance represents a significant global health threat due to its potential for rapid and widespread dissemination among different bacterial species. nccid.canih.gov This form of resistance is primarily conferred by mobile colistin resistance (mcr) genes. nccid.canih.govwikipedia.org

Mobile Colistin Resistance (mcr) Genes (mcr-1, mcr-2, mcr-3, mcr-9)

The mcr genes encode phosphoethanolamine (PEtN) transferase enzymes. nih.govwikipedia.orgfrontiersin.org These enzymes catalyze the addition of a PEtN moiety to the lipid A component of LPS, which is the primary target of colistin. wikipedia.orgfrontiersin.org This modification reduces the net negative charge of the LPS, thereby decreasing its binding affinity for the positively charged colistin molecule and resulting in resistance. wikipedia.orgfrontiersin.org

mcr-1 : First identified in E. coli from a pig in China in 2015, mcr-1 was the first described mobile colistin resistance gene. nccid.cawikipedia.org It has since been detected in various Enterobacteriaceae species, including Klebsiella pneumoniae and Salmonella enterica, across more than 30 countries on five continents. wikipedia.org

mcr-2 : This variant, initially discovered in E. coli from pigs in Belgium, shares approximately 76.7% nucleotide identity with mcr-1. nih.govnih.gov Despite their structural similarities, the expression levels of mcr-2 have been observed to be relatively higher than mcr-1. nih.gov

mcr-3 : Discovered in E. coli from a pig, mcr-3 exhibits lower nucleotide sequence identity to mcr-1 (45.0%) and mcr-2 (47.0%). nih.govasm.org The MCR-3 protein shows a close relationship with PEtN transferases found in Aeromonas species, suggesting a potential environmental reservoir for this gene. nih.govasm.org The mcr-3 gene has been found in E. coli, K. pneumoniae, and Salmonella enterica isolates from various sources and geographical locations. nih.govumn.edu

mcr-9 : This gene is often located on large IncHI2 plasmids, which can also carry other antibiotic resistance genes. frontiersin.org

To date, ten distinct mcr gene families (mcr-1 to mcr-10) have been identified, highlighting the ongoing evolution and diversification of this resistance mechanism. wikipedia.orgnih.gov

GeneYear of DiscoveryBacterial Species First Identified InKey FeatureReference
mcr-12015Escherichia coliFirst discovered mobile colistin resistance gene. nccid.cawikipedia.org
mcr-22016Escherichia coli~76.7% nucleotide identity to mcr-1. nih.govnih.gov
mcr-32017Escherichia coliShows homology to PEtN transferases from Aeromonas spp. nih.govasm.orgumn.edu
mcr-92019Salmonella entericaOften located on large IncHI2 plasmids. frontiersin.org

Horizontal Transfer of mcr Genes

The location of mcr genes on mobile genetic elements, particularly plasmids, is a critical factor in their rapid dissemination. nccid.cafrontiersin.orgnih.gov Horizontal gene transfer (HGT) allows for the movement of these resistance genes between different bacteria, including from commensal to pathogenic strains and across different species and genera. nccid.cafrontiersin.org

The primary mechanism for the horizontal transfer of mcr genes is bacterial conjugation, a process involving direct cell-to-cell contact and the transfer of plasmid DNA. nccid.ca Plasmids of various incompatibility (Inc) groups, such as IncX4, IncI2, and IncHI2, have been identified as carriers of mcr genes. frontiersin.orgnih.gov These plasmids are often self-transmissible and can move between different Enterobacteriaceae species. nccid.ca The presence of mcr genes on plasmids that also harbor genes conferring resistance to other classes of antibiotics, such as beta-lactams and carbapenems, further complicates treatment options and promotes the development of pandrug-resistant bacteria. nccid.cafrontiersin.org

The widespread use of colistin in agriculture, particularly in livestock, has been identified as a significant driver for the emergence and spread of mcr-mediated resistance. nih.gov This has created a large reservoir of resistance genes in animal populations, with the potential for transmission to humans through the food chain or direct contact. nccid.canih.gov

Efflux Pump Systems and Resistance

Efflux pumps are transmembrane proteins that actively transport a wide range of substrates, including antibiotics, out of the bacterial cell. bmbreports.orgasm.org The overproduction of these pumps can lead to reduced intracellular antibiotic concentrations, contributing to antibiotic resistance. nih.govbmbreports.org In the context of colistin resistance, several efflux pump systems have been implicated.

Overproduction of Efflux Pumps (e.g., MexAB-OprM, KpnEF, AcrAB, MexXY)

Several families of efflux pumps are involved in antibiotic resistance in Gram-negative bacteria, with the Resistance-Nodulation-Division (RND) family being particularly prominent. bmbreports.org The overexpression of certain RND-type efflux pumps has been linked to colistin resistance.

MexAB-OprM : This efflux pump in Pseudomonas aeruginosa is known to contribute to resistance against a broad spectrum of antibiotics. plos.org Its overexpression can play a role in reducing susceptibility to colistin.

KpnEF : In Klebsiella pneumoniae, the KpnEF efflux pump has been associated with antibiotic resistance.

AcrAB : The AcrAB-TolC efflux system is a major contributor to multidrug resistance in Escherichia coli and other Enterobacteriaceae. bmbreports.orgasm.orgnih.gov While its primary role is in the efflux of a wide array of drugs, its overproduction can contribute to a general decrease in susceptibility to various antimicrobials. nih.govasm.orgfrontiersin.org

MexXY : The MexXY-OprM efflux pump in P. aeruginosa has been shown to contribute to both intrinsic tolerance and acquired resistance to colistin. asm.orgnih.govnih.gov Studies have demonstrated a functional link between the MexXY/OprM pump and the modification of LPS, suggesting a coordinated response to colistin exposure. asm.orgnih.govnih.gov Deletion of the mexXY genes has been shown to increase the susceptibility of P. aeruginosa to colistin. nih.gov

The contribution of efflux pumps to colistin resistance can be complex and may involve synergistic effects with other resistance mechanisms, such as LPS modifications. frontiersin.org

Efflux Pump SystemOrganism(s)Role in ResistanceReference
MexAB-OprMPseudomonas aeruginosaBroad-spectrum antibiotic resistance, reduced colistin susceptibility. plos.org
KpnEFKlebsiella pneumoniaeAntibiotic resistance.
AcrABEscherichia coli, EnterobacteriaceaeMajor multidrug resistance pump. bmbreports.orgasm.orgnih.govfrontiersin.org
MexXYPseudomonas aeruginosaIntrinsic tolerance and acquired resistance to colistin. asm.orgnih.govnih.gov

Other Resistance Mechanisms

Beyond the well-characterized mechanisms of LPS loss, plasmid-mediated mcr genes, and efflux pump overexpression, bacteria can employ other strategies to resist colistin. These mechanisms often involve more subtle modifications of the bacterial cell envelope or regulatory pathways.

One such mechanism is the overproduction of capsular polysaccharide. nih.gov The capsule can act as a physical barrier, potentially trapping or preventing colistin from reaching its target on the outer membrane.

Additionally, alterations in two-component regulatory systems, other than those directly leading to the addition of PEtN or L-Ara4N to lipid A, can influence colistin susceptibility. bohrium.comresearchgate.net These systems control the expression of a multitude of genes, and mutations within them can lead to complex phenotypic changes that indirectly affect how the bacterium interacts with colistin. The development of heteroresistance, where a subpopulation of bacterial cells exhibits higher resistance to an antibiotic, is another important consideration in colistin resistance. mdpi.com

Capsule Formation

The production of an extracellular capsule serves as a significant defense mechanism for Gram-negative bacteria against colistin. This polysaccharide layer acts as a physical barrier, impeding the antibiotic's access to its target on the outer membrane. frontiersin.org The upregulation of capsule biosynthesis is a known strategy for developing colistin resistance. mdpi.comnih.gov

Several regulatory systems are implicated in controlling capsule production in response to antibiotic stress. The Regulator of Capsule Synthesis (Rcs) and Conjugative Pilus Expression (Cpx) two-component systems can up-regulate the formation of this protective layer. frontiersin.orgnih.gov Research has indicated that these systems can, in turn, activate other resistance-related pathways; for instance, Cpx can activate the KpnEF efflux pump, while the Rcs system can activate the PhoPQ two-component system, which is a key regulator of LPS modification. frontiersin.org Furthermore, the ugd gene has been identified as playing a role in both the biosynthesis of capsular polysaccharide (CPS) and L-Ara4N (4-amino-4-deoxy-L-arabinose), a molecule involved in modifying lipid A to reduce colistin binding. frontiersin.org

Table 1: Genes and Regulatory Systems Involved in Capsule-Mediated Colistin Resistance

Gene/System Function in Resistance Implicated Bacterial Species (Examples)
Rcs (Regulator of Capsule Synthesis) Upregulates capsule biosynthesis; activates PhoPQ system. nih.govfrontiersin.org Klebsiella pneumoniae, Escherichia coli frontiersin.org
Cpx (Conjugative Pilus Expression) Upregulates capsule biosynthesis; activates KpnEF efflux pump. frontiersin.orgnih.gov Klebsiella pneumoniae, Escherichia coli frontiersin.org
ugd Involved in capsule assembly and L-Ara4N biosynthesis. frontiersin.org Klebsiella pneumoniae frontiersin.org

Biofilm-Associated Resistance

Biofilms are structured communities of bacterial cells enclosed in a self-produced matrix of extracellular polymeric substances, which adhere to surfaces. This mode of growth provides a formidable defense against antibiotics, including colistin. Resistance within a biofilm is multifactorial, involving restricted antibiotic penetration, altered microenvironments (such as regions of slow growth or anaerobic conditions), and the expression of specific resistance genes. nih.govnih.gov

Studies in Avian Pathogenic Escherichia coli (APEC) have shown that exposure to colistin can induce resistance by promoting biofilm formation. nih.gov In these induced resistant strains, an increased expression of the phoQ gene was observed. nih.gov The PhoP/PhoQ system is a critical two-component regulator that senses environmental cues and can trigger modifications to the cell envelope, contributing to resistance. nih.gov Mutations in the mgrB gene, a negative regulator of the PhoP/PhoQ system, are also associated with increased biofilm formation and subsequent colistin resistance. nih.gov

In Pseudomonas aeruginosa, tolerance to colistin within biofilms is linked to metabolically active cells and is dependent on the pmr (involved in LPS modification) and mexAB-oprM (an efflux pump) genes. nih.gov The complex architecture of the biofilm matrix itself can also prevent colistin from reaching the bacterial cells, while the physiological heterogeneity of the cells within the biofilm means that some may be in a dormant or slow-growing state, making them less susceptible to the antibiotic's action. nih.gov

Table 2: Research Findings on Biofilm-Associated Colistin Resistance

Organism Key Findings Associated Genes/Systems
Avian Pathogenic E. coli (APEC) Colistin exposure can induce resistance by increasing biofilm formation. nih.gov Increased expression of phoQ; mutations in mgrB. nih.gov
Pseudomonas aeruginosa Biofilm tolerance linked to metabolically active cells. nih.gov Combination of colistin and rifampicin can effectively eradicate biofilms. researchgate.net pmr operon, mexAB-oprM efflux pump. nih.gov

Heteroresistance Phenomena

Heteroresistance describes a phenomenon where a bacterial population that appears susceptible to an antibiotic based on standard testing methods contains a subpopulation of resistant cells. nih.govresearchgate.net This resistant subpopulation can grow in the presence of the antibiotic, leading to treatment failure. With colistin, heteroresistance has been notably observed in species such as Acinetobacter baumannii. frontiersin.orgnih.gov

The presence of these resistant subpopulations can lead to the selection and proliferation of fully resistant strains, especially under the pressure of suboptimal antibiotic concentrations. nih.gov The mechanisms underlying heteroresistance are not fully elucidated but may involve the existence of dormant "persister" cells that can survive antibiotic exposure and later re-establish the infection. nih.gov This phenomenon can result in a high level of resistance, with minimum inhibitory concentrations (MIC) exceeding 128 mg/L in the resistant subpopulation. nih.gov While the mutant heteroresistant strains are stable, it has been suggested that the original susceptible isolate may re-emerge in some cases. nih.gov The complexity of heteroresistance poses a significant challenge for accurate susceptibility testing and effective clinical management. researchgate.netnih.gov

Synthesis and Chemical Modifications of Colistin Sodium Methanesulfonate

Industrial and Laboratory Synthesis Methods

Colistin (B93849) sodium methanesulfonate (B1217627) (CMS) is a prodrug of colistin, created through chemical modification to reduce the toxicity associated with the parent compound. The synthesis process is designed to mask the primary amine groups of colistin, which are crucial for its biological activity but also contribute to its toxicity profile.

Sulfomethylation of Colistin with Formaldehyde (B43269) and Sodium Bisulfite

The primary method for producing CMS is through the sulfomethylation of colistin. This reaction targets the five primary amine groups located on the α,γ-diaminobutyric acid (Dab) residues of the colistin polypeptide. nih.govnih.gov The process is typically carried out in an aqueous solution.

The reaction involves two main steps:

Reaction with Formaldehyde: Colistin, usually as a water-soluble salt like colistin sulfate, is treated with formaldehyde under near-neutral pH conditions, typically between 6.6 and 6.8. nih.govgoogle.com This forms an unstable intermediate.

Addition of Sodium Bisulfite: The intermediate is then reacted with sodium bisulfite (sodium hydrogen sulfite). nih.govnih.gov This step introduces the sulfonate group, leading to the formation of stable aminomethanesulfonic acid sodium salts at each of the primary amine sites. chemicalbook.com The resulting product is a complex mixture of sulfomethylated derivatives. asm.org

Characterization of Derivatives and Impurities in Prodrug Formulations

Commercial colistin sodium methanesulfonate is not a single, homogeneous chemical entity. It is a complex and heterogeneous mixture of different sulfomethylated molecules, and its composition can vary between different manufacturers. nih.govnih.gov

Identification of Various Methanesulfonate Derivatives

The sulfomethylation reaction can result in a variety of derivatives, distinguished by the number of sulfomethyl groups attached to the five available primary amines on the colistin molecule. This leads to a mixture that includes fully substituted derivatives (with five sulfomethyl groups) and numerous partially sulfomethylated derivatives. asm.orgnih.govasm.org The two main components of colistin, colistin A and colistin B, which differ by a single methylene (B1212753) group in their fatty acid tail, are both subject to this derivatization, further adding to the complexity of the mixture. nih.govnih.gov

The characterization of these formulations is primarily performed using analytical techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS). nih.gov Strong-anion-exchange (SAX) HPLC can be used to separate the various anionic sulfomethylated components. nih.govresearchgate.net These analyses reveal that a typical CMS formulation is a collection of different molecules, which are all considered part of the prodrug. nih.govresearchgate.net The primary impurity of concern in CMS formulations is free colistin, which can form if the prodrug hydrolyzes during manufacturing or storage. asm.orgnih.gov

Table 1: Components Identified in Colistin Sodium Methanesulfonate Formulations

Component TypeDescription
Fully Sulfomethylated Colistin A/B The intended main components where all five primary amine groups are substituted with sulfomethyl groups. nih.gov
Partially Sulfomethylated Derivatives A complex mixture of molecules where one to four of the primary amine groups are substituted. asm.orgasm.org
Colistin (A and B) The active parent drug, present as an impurity resulting from incomplete reaction or, more commonly, from hydrolysis of the prodrug. asm.orgasm.org

Stability of Colistin Sodium Methanesulfonate in Aqueous Media

A critical chemical characteristic of CMS is its instability in aqueous solutions, where it undergoes hydrolysis to regenerate colistin and its partially methanesulfonated derivatives. asm.orgasm.org This conversion is essential for its antibacterial activity in vivo, but it also presents a challenge for the stability of pharmaceutical solutions. nih.govmdpi.com The rate of this hydrolysis is significantly influenced by temperature, concentration, and pH. nih.govnih.gov

Studies have shown that lyophilized (freeze-dried) CMS powder is stable for extended periods at both 4°C and 25°C. asm.orgcabidigitallibrary.org When reconstituted into a highly concentrated solution (e.g., 200 mg/mL), CMS remains relatively stable, with minimal formation of colistin (<0.1%) over 7 days at both 4°C and 25°C. asm.orgnih.gov

However, when these concentrated solutions are further diluted to concentrations used for infusions (e.g., 4 mg/mL), the rate of hydrolysis increases substantially. asm.orgnih.gov The process is markedly temperature-dependent; at 25°C, up to 4% of CMS can convert to colistin within 48 hours, whereas at 4°C, the conversion is much lower, at approximately 0.3% over the same period. nih.gov In aqueous solutions at 37°C, the conversion to colistin is even more rapid, with different sources of CMS showing maximal conversion to colistin (60-80%) within 48 to 72 hours. nih.gov

Table 2: Stability of Colistin Sodium Methanesulfonate in Aqueous Solutions

ConcentrationMediumTemperatureTime% Converted to ColistinSource(s)
200 mg/mLWater for Injection4°C & 25°C7 days< 0.1% asm.org, nih.gov
4 mg/mL0.9% Saline / 5% Glucose4°C48 hours~ 0.3% nih.gov
4 mg/mL0.9% Saline / 5% Glucose25°C48 hours< 4% nih.gov
0.1 mg/mLWater37°C48-72 hours60-80% (Maximal Conversion) nih.gov
0.1 mg/mLWater4°C2 daysNo detectable formation nih.gov, researchgate.net

Structure-Activity Relationship Studies of Modified Colistin Compounds

Structure-activity relationship (SAR) studies of colistin and its derivatives aim to understand how specific chemical features of the molecule contribute to its biological activity. These studies primarily focus on the parent molecule, colistin, as CMS itself is considered an inactive prodrug. asm.orgasm.org The key to colistin's antibacterial action is its ability to bind to and disrupt the lipopolysaccharide (LPS) layer of the outer membrane of Gram-negative bacteria. acs.org

This interaction is driven by two main structural features:

The Cationic Heptapeptide Ring: The positively charged primary amine groups of the five Dab residues are crucial for the initial electrostatic interaction with the negatively charged phosphate (B84403) groups of Lipid A in the bacterial LPS. acs.org

The N-terminal Fatty Acyl Chain and Hydrophobic Residues: The fatty acid tail and the hydrophobic amino acids (e.g., Leucine) anchor the molecule into the hydrophobic regions of the bacterial membrane, leading to its disruption. acs.org

Analytical Methodologies for Colistin Sodium Methanesulfonate and Colistin Research

Chromatographic Techniques

Various chromatographic methods have been developed to measure CMS and colistin (B93849) in biological matrices. These techniques offer the specificity required to distinguish between the prodrug and the active drug, a task for which microbiological assays are not suitable. nih.gov

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of CMS and colistin. capes.gov.brtandfonline.com Methods often involve pre-column derivatization to enhance the detection of colistin, which lacks a strong chromophore. nih.govasm.org For instance, 9-fluorenylmethyl chloroformate (FMOC-Cl) can be used as a derivatizing agent, allowing for sensitive fluorescence detection. nih.govtandfonline.com

A common approach for CMS quantification involves its complete hydrolysis to colistin, followed by the analysis of the total colistin content. nih.govasm.org This indirect method is necessary because CMS itself is a complex mixture of sulfomethylated derivatives, making direct quantification challenging. nih.gov The stability of colistin and CMS during sample handling and analysis is a critical consideration, as in vitro hydrolysis can lead to inaccurate measurements. nih.gov Studies have shown that colistin is stable in water but can degrade in plasma at 37°C. nih.govasm.org

ParameterHPLC Method for CMS (Indirect)HPLC Method for Colistin (Direct)
Principle Accelerated hydrolysis of CMS to colistin, followed by colistin quantification. nih.govDerivatization of colistin with a fluorescent agent (e.g., FMOC-Cl). tandfonline.com
Sample Pre-treatment Acid hydrolysis (e.g., with sulfuric acid) to convert CMS to colistin. nih.govSolid-phase extraction and derivatization. tandfonline.com
Detection Fluorescence detection after derivatization of the formed colistin. nih.govFluorescence or UV detection. tandfonline.comnih.gov
Key Consideration Ensuring complete and reproducible hydrolysis of all CMS derivatives. nih.govMinimizing in vitro hydrolysis of CMS to colistin during sample processing. nih.gov

Ultra-High-Performance Liquid Chromatography (UPLC)

Ultra-High-Performance Liquid Chromatography (UPLC) offers advantages over traditional HPLC, including shorter run times and improved resolution. The transfer of methods from HPLC to UPLC systems has been explored to increase analytical throughput. chromforum.org UPLC systems, utilizing columns with smaller particle sizes, can significantly reduce analysis time, for example, from 30 minutes to under 7 minutes for colistin and its related compounds. chromforum.org However, challenges such as increased backpressure and potential for column clogging must be carefully managed, often necessitating the use of guard columns and optimization of mobile phase composition to prevent precipitation of salts like sodium sulfate. chromforum.org A study developing a rapid UPLC-tandem mass spectrometry (UHPLC-MS/MS) method utilized a weak-cation exchange solid-phase extraction and a gradient elution to determine CMS and colistin in human plasma and urine. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) has emerged as a highly sensitive and specific method for the simultaneous quantification of both CMS and colistin. solen.cznih.gov These assays can distinguish between the main components, colistin A and colistin B, and their corresponding methanesulfonated prodrugs. nih.gov

LC-MS/MS methods often employ solid-phase extraction for sample clean-up and a C18 column for chromatographic separation. solen.cznih.gov The mass spectrometer is typically operated in the positive-ion mode, using multiple-reaction monitoring (MRM) to detect specific precursor-to-product ion transitions for each analyte. nih.gov This high degree of selectivity allows for accurate quantification even in complex biological matrices like plasma and urine. nih.govasm.org

ParameterLC-MS/MS Method Details
Sample Preparation Solid-phase extraction (SPE) using cartridges like Oasis HLB or weak cation exchange plates. solen.czresearchgate.net
Chromatographic Column Typically a reversed-phase C18 column (e.g., Arion Polar C18, XBridge C18, Welch Ultimate LP-C18). solen.cznih.govasm.org
Mobile Phase A gradient or isocratic elution using acetonitrile (B52724) and water, often with a formic acid modifier. solen.cznih.govasm.org
Ionization Mode Positive-ion electrospray ionization (ESI+). nih.gov
Detection Mode Multiple-Reaction Monitoring (MRM). nih.gov
Internal Standard Polymyxin (B74138) B is commonly used as an internal standard. solen.cznih.gov

Challenges in Quantification: Hydrolysis and Stability Considerations

A significant challenge in the analysis of CMS is its spontaneous hydrolysis to colistin in aqueous solutions, both in vitro and in vivo. solen.cznih.gov This conversion process is influenced by factors such as temperature, pH, and the composition of the medium. solen.cznih.gov

The instability of CMS necessitates careful handling and storage of samples to prevent artefactual conversion to colistin, which would lead to an overestimation of the active drug concentration. nih.gov Studies have shown that CMS is susceptible to degradation at room temperature, but is more stable when kept on ice or at 4°C. nih.govnih.gov

Indirect Determination after Hydrolysis

The conditions for this acid hydrolysis, such as acid concentration, temperature, and reaction time, must be carefully optimized to ensure complete and consistent conversion without degrading the newly formed colistin. nih.govnih.gov Research has explored various conditions, including hydrolysis at room temperature or accelerated conditions at higher temperatures (e.g., 60°C), to find the most efficient method. nih.gov

Simultaneous Measurement of Prodrug and Active Form

The ability to simultaneously measure both the inactive prodrug (CMS) and the active form (colistin) is essential for understanding the pharmacokinetics of this antibiotic. nih.govnih.gov LC-MS/MS methods are particularly well-suited for this purpose. nih.govnih.gov By analyzing a sample twice—once directly to measure the existing colistin, and a second time after forced hydrolysis to measure the total colistin (from both original colistin and converted CMS)—researchers can accurately determine the concentrations of both species. asm.org

Pre-validation studies are crucial to confirm the stability of CMS in the biological samples and during the analytical process to ensure reliable quantification. asm.orgasm.org It has been demonstrated that acidic pretreatment of plasma samples spiked with CMS leads to significant hydrolysis, whereas non-acidic pretreatment does not cause this conversion. asm.org This confirms that the measured colistin in non-hydrolyzed samples accurately reflects the in vivo-formed active drug. asm.org

Bioanalytical Method Development and Validation

The development and validation of bioanalytical methods are critical for the accurate quantification of colistin sodium methanesulfonate (B1217627) (CMS) and its active form, colistin, in biological matrices. europa.eu Given that CMS is an inactive prodrug that undergoes in vivo hydrolysis to form a complex mixture of active colistin and partially sulfomethylated derivatives, robust analytical methods are essential for pharmacokinetic and toxicokinetic studies. nih.govnih.gov The primary goal of method validation is to demonstrate the reliability of a specific method for determining analyte concentrations in biological fluids like plasma, serum, or urine. europa.eu

High-performance liquid chromatography (HPLC) and, more frequently, liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the preferred analytical techniques due to their superior accuracy, precision, sensitivity, and selectivity. nih.govscirp.org Validation is typically performed in accordance with established guidelines, such as those from the International Council for Harmonisation (ICH), ensuring the method's linearity, precision, accuracy, reproducibility, stability, and robustness. nih.gov

A significant challenge in the bioanalysis of CMS is its indirect quantification. Many methods involve the complete acid hydrolysis of CMS and its derivatives into colistin, which is then measured. nih.govnih.gov The CMS concentration is subsequently calculated by subtracting the baseline colistin concentration from the total colistin concentration measured after hydrolysis. nih.gov To minimize methodological errors, calibration standards are often pretreated in the same manner as the clinical samples. nih.gov The development process also involves optimizing chromatographic conditions and mass spectrometric detection to resolve analytes from endogenous matrix components that could cause interference or ion suppression. youtube.com

Sample Preparation Techniques for Biological Fluids

Effective sample preparation is a crucial step for ensuring reliable identification and quantification of colistin and CMS, as it involves extracting and concentrating the analyte from sample constituents that might interfere with analysis. biotage.com The choice of technique depends on the biological matrix (e.g., plasma, urine, kidney homogenates) and the analytical method employed. biotage.comnih.gov

Common sample preparation techniques include:

Protein Precipitation: This is a straightforward and rapid method used to remove proteins from plasma samples. nih.gov It often involves adding a solvent like acidified acetonitrile to the sample. researchgate.net While simple, it is effective for purifying colistin prior to LC-MS/MS analysis. nih.gov

Solid-Phase Extraction (SPE): SPE is a widely used technique for sample clean-up and concentration. nih.govopenarchives.gr Various SPE cartridges, such as C-18 and hydrophilic-lipophilic-balanced (HLB) cartridges, are employed. scirp.orgnih.gov The process typically involves loading the sample onto the cartridge, washing away interfering substances, and then eluting the analyte of interest. scirp.org For high-throughput analysis, SPE can be automated using robotic liquid-handling workstations and 96-well plates. openarchives.grcapes.gov.br

Acid Hydrolysis: This technique is fundamental for the indirect quantification of CMS. nih.govgoogle.com Samples are treated with an acid, such as sulfuric acid, and heated to accelerate the conversion of all CMS derivatives into colistin. nih.govgoogle.com The reaction is then stopped, and the generated colistin is extracted and analyzed. nih.gov

Liquid-Liquid Extraction (LLE): LLE is another established technique used for sample clean-up in bioanalysis. biotage.com

Combined Approaches: Often, a combination of techniques is necessary for optimal results. For instance, a method might involve an initial zinc acetate-mediated precipitation followed by hydrophilic-lipophilic-balanced solid-phase extraction (HLB-SPE). nih.gov For urine samples, a specific challenge is the potential adsorption of colistin onto plasticware. This issue is often resolved by supplementing the urine samples with blank human plasma before proceeding with extraction procedures. nih.gov Another combined approach involves protein precipitation with acetonitrile, followed by nitrogen blow-drying and reconstitution of the extract. nih.gov

The table below summarizes various sample preparation techniques used in the analysis of colistin and CMS.

Table 1: Summary of Sample Preparation Techniques

Technique Description Biological Matrix Reference
Protein Precipitation Use of acidified acetonitrile to remove plasma proteins. Plasma nih.govresearchgate.net
Solid-Phase Extraction (SPE) Extraction using C-18 or HLB cartridges to clean and concentrate the analyte. Plasma scirp.orgnih.gov
Acid Hydrolysis Accelerated conversion of CMS to colistin using acid and heat for indirect quantification. Plasma, Urine nih.govnih.gov
Precipitation + SPE Combination of zinc acetate-mediated precipitation and HLB-SPE. In vitro & in vivo samples nih.gov
Precipitation + Evaporation Acetonitrile precipitation followed by nitrogen blow-drying and reconstitution. Plasma, Kidney Homogenates nih.gov

| Plasma Supplementation | Addition of blank human plasma to urine samples to prevent analyte adsorption. | Urine | nih.gov |

Detection and Quantification Limits

The sensitivity of a bioanalytical method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LLOQ is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy. nih.gov For colistin and CMS, achieving low LLOQs is crucial for characterizing their pharmacokinetics, especially when plasma concentrations are low. researchgate.netnih.gov

LC-MS/MS methods generally provide high sensitivity. scirp.org For instance, a validated UPLC-MS/MS method for colistin in plasma and kidney homogenates reported an LLOQ of 50 ng/mL. nih.gov Another LC-MS/MS method for colistin A and colistin B in human plasma achieved an LLOQ of 0.5 µg/mL (or 500 ng/mL). nih.gov

More sensitive methods have also been developed. A method using hydrophilic interaction liquid chromatography (HILIC) coupled with MS/MS reported LLOQs for colistin A ranging from 0.009 µg/mL to 0.071 µg/mL, and for colistin B from 0.002 µg/mL to 0.013 µg/mL, depending on the specific biological sample. nih.govresearchgate.net Similarly, a method for a specific colistin component, colistin E2, in plasma reported an LLOQ of 0.0300 mg/L (30 ng/mL). researchgate.net

The linearity of these methods is also a key validation parameter, with calibration curves typically demonstrating a linear relationship between concentration and instrument response over a clinically relevant range. scirp.orgresearchgate.net For example, one method showed good linearity for colistin B from 50.0 to 6000 ng/mL and for colistin A from 28.31 to 3397.51 ng/mL in plasma. nih.gov Another study reported a linear range of 0.05 - 10 µg/mL for both colistin A and B. scirp.org

The table below presents the detection and quantification limits from various published research studies.

Table 2: Detection and Quantification Limits for Colistin

Analytical Method Analyte(s) LLOQ Linearity Range Biological Matrix Reference
UPLC-MS/MS Colistin 50 ng/mL 50 - 20,000 ng/mL Plasma, Kidney Homogenates nih.gov
LC-MS/MS Colistin A & B 0.5 µg/mL 0.5 - 20 µg/mL Plasma nih.gov
HILIC-MS/MS Colistin A 0.009 - 0.071 µg/mL 0.063 - 8.00 µg/mL Biological Samples nih.govresearchgate.net
HILIC-MS/MS Colistin B 0.002 - 0.013 µg/mL 0.063 - 8.00 µg/mL Biological Samples nih.govresearchgate.net
UHPLC-MS/MS Colistin E2 0.0300 mg/L Not Specified Plasma researchgate.net
LC-MS/MS Colistin A & B 0.05 µg/mL 0.05 - 10 µg/mL Human Plasma scirp.org
HPLC-MS/MS Colistin A 28.31 ng/mL 28.31 - 3397.51 ng/mL Plasma nih.gov

Pharmacokinetic and Pharmacodynamic Investigations in Preclinical Models Animal Studies

In Vivo Hydrolysis and Colistin (B93849) Formation in Animal Models

Colistin sodium methanesulfonate (B1217627) (CMS) is an inactive prodrug that requires in vivo hydrolysis to convert to its microbiologically active form, colistin. nih.govnih.govnih.gov This conversion is a critical step for its antibacterial efficacy. nih.gov Studies in animal models, particularly rats, have demonstrated that this conversion happens rapidly after parenteral administration. oup.comoup.com

Substantial concentrations of colistin are detectable in plasma very soon after intravenous (IV) administration of CMS. oup.compsu.edu In rats given an IV bolus of CMS, colistin appeared in the plasma within 5 minutes, with maximum concentrations being reached within 10 minutes in most subjects. oup.comoup.compsu.edu This rapid appearance of colistin far exceeds what would be expected from the minimal amount of pre-formed colistin present in the administered CMS solution, indicating a swift in vivo hydrolysis process. oup.comoup.compsu.edu While some in vitro hydrolysis can occur in plasma, the rate of in vivo formation suggests that other mechanisms, possibly tissue or enzyme-mediated, contribute significantly to the conversion. oup.com

The extent and rate of colistin formation can be influenced by the specific commercial brand of CMS used. Research has shown that while different brands may have similar elemental compositions, they can yield significantly different plasma exposures to the active colistin component in rats. researchgate.netnih.gov In one study, the molar ratio of the area under the curve (AUC) of formed colistin to that of CMS varied significantly between different products. researchgate.net This variability is likely due to differences in the complex mixture of partially sulfomethylated derivatives present in each formulation. nih.govnih.gov

The conversion of CMS to colistin is not limited to the systemic circulation. Following intratracheal administration in rats, a significant portion of the CMS dose is converted into active colistin within the lungs before systemic absorption. nih.gov This localized conversion is a key factor in achieving high therapeutic concentrations in the respiratory tract. nih.govnih.gov

Distribution and Elimination in Animal Models

The tissue binding properties of Colistin sodium methanesulfonate (CMS) and colistin differ substantially, which significantly impacts their distribution. Colistin, being a polycationic molecule with five free amino groups, binds extensively to negatively charged components of tissues, such as phospholipids (B1166683) in cell membranes. nih.gov This strong electrostatic interaction leads to the accumulation of colistin in various tissues, including the lungs. nih.gov

In contrast, CMS is a polyanion and has its amine side chains protected by sulfomethyl groups. nih.govnih.gov This structural difference results in poor tissue binding properties for CMS. nih.gov The practical implication is that following administration, CMS is less likely to be sequestered in tissues, whereas the colistin that is formed from it can bind extensively. nih.gov This differential binding affects their respective volumes of distribution and retention times in different body compartments.

Following intravenous administration in animal models, CMS and the resulting colistin exhibit distinct plasma concentration-time profiles. In rats, CMS concentrations decline rapidly, characterized by a short terminal half-life. oup.comoup.com Conversely, the formed colistin has a longer terminal half-life, indicating that the disposition of the generated colistin is rate-limited by its own elimination, not by its formation from CMS. oup.comnih.gov

Maximal plasma concentrations (Cmax) of formed colistin in rats are typically observed between 0.5 to 1.5 hours after CMS administration. nih.govnih.gov A short distribution phase of about 20 minutes has been observed for both CMS and colistin in rats. oup.com

The pharmacokinetic parameters from various studies in rats are summarized in the tables below.

Pharmacokinetic Parameters of Colistin Sodium Methanesulfonate (CMS) in Rats

ParameterValue (Mean ± SD)Reference
Total Body Clearance (CL) 11.7 mL/min/kg oup.comoup.com
Volume of Distribution (Vss) 299 ± 55 mL/kg oup.com
Terminal Half-life (t½) 23.6 ± 3.9 min oup.com
AUC₀₋∞ 21.8 ± 3.0 mg·h/L oup.com

Pharmacokinetic Parameters of Formed Colistin (after CMS Administration) in Rats

ParameterValue (Mean ± SD)Reference
Terminal Half-life (t½) 55.7 ± 19.3 min oup.com
AUC₀₋∞ 2.6 ± 0.47 mg·h/L oup.com
Fraction of CMS converted (fm) 0.068 oup.com

It is noteworthy that different brands of CMS can result in different plasma concentration profiles for the formed colistin, even when the CMS profiles are similar. nih.govoup.com

The primary route of elimination for Colistin sodium methanesulfonate (CMS) is renal clearance. nih.gov In rat models, approximately 60% of an administered CMS dose is eliminated via the urine within 24 hours, excreted as a mixture of unchanged CMS and colistin. oup.com The renal clearance of CMS is believed to involve net tubular secretion. nih.gov The non-renal clearance of CMS in rats is comparatively low, with a hepatic extraction ratio estimated to be very low. oup.com A significant portion of the non-renal clearance is accounted for by the conversion of CMS to colistin. nih.gov

In contrast, colistin is eliminated predominantly through non-renal pathways, which are not yet fully understood. nih.gov The clearance of colistin itself via the kidneys is minimal. However, high concentrations of colistin can be found in the urine after CMS administration because a large amount of CMS is filtered into the urinary tract where it then hydrolyzes into colistin. nih.govoup.com The fate of the approximately 40% of the CMS dose that is not eliminated by the kidneys remains to be fully elucidated. oup.com

The distribution of CMS and formed colistin into the epithelial lining fluid (ELF) of the lungs is a critical aspect of its use for respiratory infections. Animal studies in both rats and sheep have provided significant insights into this process. nih.govnih.gov

Following intravenous administration of CMS in sheep, concentrations of both CMS and formed colistin in the ELF were not quantifiable, indicating poor penetration from the systemic circulation into this compartment. nih.gov

However, when CMS is administered directly to the lungs via nebulization or intratracheal instillation, very high concentrations are achieved in the ELF. nih.govnih.govnih.gov In a rat study, intratracheal instillation of CMS resulted in an ELF exposure to formed colistin that was approximately 8,000-fold higher than the ELF exposure seen after intravenous dosing. nih.gov Maximal concentrations of formed colistin in the ELF were achieved at 4 hours after dosing, and relatively high concentrations were maintained for over 12 hours. nih.gov This sustained high concentration is attributed to slow and continuous conversion of CMS to colistin within the lungs, coupled with slow absorption of CMS from the lungs into the systemic circulation. nih.gov Similarly, in a large-animal model (sheep), pulmonary delivery of CMS led to high average ELF concentrations of formed colistin (e.g., 400 ± 243 mg/liter at 1 hour) with minimal systemic exposure. nih.gov

Pharmacodynamic Studies in Animal Infection Models

Pharmacodynamic studies in animal infection models are essential for defining the exposure-response relationship of colistin and optimizing dosing strategies. The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of colistin is the ratio of the area under the free drug plasma concentration-time curve over 24 hours to the minimum inhibitory concentration (fAUC/MIC). nih.gov

Studies in murine thigh and lung infection models using pathogens like Pseudomonas aeruginosa and Acinetobacter baumannii have been conducted to determine the target fAUC/MIC values required for bactericidal activity. nih.gov Research has indicated that an fAUC/MIC ratio of approximately 12 is associated with at least a 1-log kill of these bacteria. nih.gov These animal model-derived targets are crucial for informing clinical dosage regimens and for conducting simulations to predict the probability of attaining therapeutic success against various pathogens. nih.gov

Time-Kill Kinetics against Bacterial Strains in vitro and in Animal Models

The bactericidal activity of colistin, the active form of colistin sodium methanesulfonate (CMS), is characterized by its rapid, concentration-dependent killing of Gram-negative bacteria. nih.gov In vitro time-kill studies are crucial for understanding the pharmacodynamic properties of CMS and its active moiety, colistin. These studies typically assess the rate and extent of bacterial killing over time at various concentrations of the antibiotic, often relative to the minimum inhibitory concentration (MIC) of the tested organism. nih.govnih.gov

Investigations comparing colistin and its prodrug, CMS, against Pseudomonas aeruginosa isolates have demonstrated significant differences in their bactericidal speed. nih.gov In time-kill assays, colistin exhibits extremely rapid killing, with some studies showing the complete elimination of detectable bacteria within minutes at high concentrations (e.g., 64 times the MIC). nih.gov In contrast, CMS demonstrates a much slower killing rate, requiring higher concentrations and longer exposure times to achieve a similar bactericidal effect. nih.gov For instance, against susceptible P. aeruginosa strains, a concentration of 16 times the MIC for CMS was needed to achieve complete killing within a 24-hour period. nih.gov This difference is attributed to the fact that CMS is an inactive prodrug that must first convert to colistin to exert its antibacterial effect. nih.govnih.gov

The killing kinetics can be quantified using parameters such as the mean survival time (MST), which provides a measure of how quickly the bacterial population is reduced. nih.gov Studies have shown that for colistin, MST values can be less than a minute at high multiples of the MIC, whereas for CMS, the MST is considerably longer, reflecting its slower onset of action. nih.gov The primary goal of these preliminary in vitro studies is often to establish a timeframe for observing antibacterial effects, which can inform the development of rapid susceptibility testing methods. nih.gov

**Table 1: Comparative Time-Kill Kinetics of Colistin vs. Colistin Sodium Methanesulfonate (CMS) against *P. aeruginosa***

Parameter Colistin Colistin Sodium Methanesulfonate (CMS) Finding
Bactericidal Rate Very rapid, concentration-dependent killing. nih.gov Slower, concentration-dependent killing. nih.gov Colistin kills bacteria significantly faster than its prodrug, CMS, at equivalent multiples of the MIC. nih.gov
Time to Eradication (at 64x MIC) As low as 5-10 minutes for some strains. nih.gov Required longer exposure; complete killing not always achieved as rapidly. nih.gov Demonstrates the immediate availability and potency of active colistin compared to the conversion-dependent activity of CMS. nih.gov
Concentration for 24h Killing Effective at lower multiples of MIC. nih.gov Required concentrations up to 16x MIC for complete killing within 24 hours. nih.gov Highlights the lower potency of CMS itself before its conversion to the active colistin form. nih.gov

Source: Data synthesized from in vitro studies on P. aeruginosa isolates. nih.gov

Impact on Microbial Populations in Animal Studies (e.g., Fecal Microbiota)

The administration of colistin sodium methanesulfonate can significantly alter the composition and diversity of the gut microbiota in animal models. nih.govnih.gov As a broad-spectrum antibiotic primarily targeting Gram-negative bacteria, its use can lead to dysbiosis, an imbalance in the normal gut flora. nih.govresearchgate.net Studies in pig models, where colistin has been used as a feed additive, provide significant insight into these effects. nih.govresearchgate.net

These alterations in the microbial community can have functional consequences. Gene Ontology analysis has indicated that processes affected by colistin treatment include metabolic and cellular processes within the microbiome. nih.gov Furthermore, such shifts in the gut microbiota are believed to play a role in modulating host immune responses and gut inflammation. nih.govresearchgate.net The specific anatomical location within the gastrointestinal tract can also influence the observed microbial changes, with different effects noted in the stomach, duodenum, jejunum, and cecum. nih.govnih.gov

Table 2: Reported Effects of Colistin on Gut Microbiota Composition in Pig Models

Bacterial Species/Genus Direction of Change Reported Location
Prevotella copri Decreased Abundance nih.gov Gut/Feces
Phascolarctobacterium succinatutens Decreased Abundance nih.gov Gut/Feces
Prevotella stercorea Decreased Abundance nih.gov Gut/Feces
Lactobacillus Decreased Abundance researchgate.net Gut/Feces
Treponema succinifaciens Increased Abundance nih.gov Gut/Feces
Acidaminococcus fermentans Increased Abundance nih.gov Gut/Feces
Mucispirillum schaedleri Increased Abundance nih.gov Feces
Treponema berlinense Increased Abundance nih.gov Feces

Source: Data compiled from metagenomic studies in piglet models. nih.govnih.govresearchgate.net

Efficacy in Animal Models of Infection

Animal models of infection are indispensable for evaluating the in vivo efficacy of antibacterial agents like colistin sodium methanesulfonate. nih.govasm.org These models allow for the assessment of a drug's performance in a controlled setting that mimics aspects of human disease, bridging the gap between in vitro data and clinical use. asm.orgasm.org Rodent models, particularly those involving mice and rats, are frequently used to study bacterial pneumonia and sepsis caused by multidrug-resistant Gram-negative pathogens. nih.govasm.org

In murine models of pneumonia caused by carbapenem-resistant Pseudomonas aeruginosa, treatment with colistin formulations has demonstrated significant therapeutic benefits. nih.gov For example, a study using a neutropenic mouse model with carbapenem-resistant P. aeruginosa pneumonia found that treatment with a novel colistin formulation resulted in an 80% survival rate over 14 days, which was significantly higher than the 30% survival rate observed in the group treated with a standard formulation of colistin. nih.gov Such studies highlight the potential for improved efficacy through advanced drug delivery systems. nih.gov The efficacy in these models is often correlated with pharmacokinetic/pharmacodynamic indices like the ratio of the area under the concentration-time curve to the MIC (AUC/MIC). nih.gov

Beyond pneumonia, animal models of sepsis are also employed to test efficacy. nih.govnih.gov These models can be induced by methods such as cecal ligation and puncture (CLP) or the injection of lipopolysaccharide (LPS), which simulate the systemic inflammatory response seen in human sepsis. nih.gov While many agents that show promise in these preclinical models ultimately fail in human clinical trials, these studies remain a critical step in the drug development pathway for evaluating potential therapeutic effectiveness against severe, systemic infections. nih.gov

Table 3: Efficacy of a Colistin Formulation in a Murine Pneumonia Model

Infection Model Pathogen Treatment Group 14-Day Survival Rate
Neutropenic Mice with Pneumonia Carbapenem-Resistant P. aeruginosa Encapsulated Colistin (CCM-CL) 80%
Neutropenic Mice with Pneumonia Carbapenem-Resistant P. aeruginosa Free Colistin 30%

Source: Data from a comparative efficacy study in a murine model of pneumonia. nih.gov

Molecular and Cellular Research on Colistin Resistance Development

Gene Expression Studies in Response to Colistin (B93849) Exposure

Bacteria can adapt to the presence of colistin by modifying the expression of various genes, leading to phenotypic resistance. nih.gov Transcriptomic analyses have been instrumental in identifying the key regulatory networks and genes that respond to colistin-induced stress. nih.govnih.gov

One adaptive strategy employed by bacteria is the overexpression of efflux pumps, which actively extrude colistin from the cell, thereby reducing its intracellular concentration. nih.govmdpi.com While colistin is a relatively large molecule, its efflux has been observed in several bacterial species. nih.gov In Acinetobacter baumannii, exposure to colistin has been associated with the upregulation of genes encoding efflux pump proteins, including adeI, adeC, emrB, mexB, and macAB. mdpi.com Studies have shown that in A. baumannii, the overexpression of efflux pump genes such as adeB, adeJ, adeG, craA, amvA, abeS, and abeM occurs in response to colistin. nih.gov Similarly, in Pseudomonas aeruginosa, exposure to colistin can induce the expression of the MexAB-OprM efflux pump. frontiersin.orgnih.gov Transcriptome analyses have confirmed that colistin treatment leads to the upregulation of multiple efflux pump systems, including MexXY-OprM, MexAB-OprM, and MexEF-OprN in P. aeruginosa. frontiersin.org

Bacterial SpeciesUpregulated Efflux Pump Genes/SystemsReference
Acinetobacter baumanniiadeI, adeC, emrB, mexB, macAB, adeB, adeJ, adeG, craA, amvA, abeS, abeM mdpi.comnih.gov
Pseudomonas aeruginosaMexAB-OprM, MexXY-OprM, MexEF-OprN, MexCD-OprJ, MexJK frontiersin.orgnih.gov
Escherichia coliAcrAB-TolC nih.govnih.gov
Klebsiella pneumoniaekpnE, AcrAB nih.govnih.gov

Another resistance mechanism involves the overproduction of capsular polysaccharides. nih.gov This strategy is thought to impede colistin's access to its target on the bacterial outer membrane. nih.gov In some Gram-negative bacteria, regulatory systems such as Cpx and Rcs are known to up-regulate capsule biosynthesis in response to antibiotic stress, which can contribute to colistin resistance. nih.gov The increased production of this external capsule creates a physical barrier that can trap or repel the positively charged colistin molecules, preventing them from reaching the negatively charged lipopolysaccharide (LPS) target. nih.govnih.gov

Quorum sensing (QS) is a system of cell-to-cell communication that allows bacteria to regulate gene expression in response to population density. princeton.edunih.gov This system can influence a variety of processes, including virulence and antibiotic resistance. princeton.edu Research suggests a link between QS and colistin resistance. For instance, in P. aeruginosa, studies have investigated the effect of QS inhibitors, such as quercetin (B1663063) and meloxicam, on the expression of QS regulatory genes lasR and rhlR. jmchemsci.com Findings indicated that these inhibitors could down-regulate these genes. jmchemsci.com Furthermore, quercetin demonstrated a synergistic effect when combined with colistin, potentially by increasing cell membrane permeability, which suggests that targeting QS could be a strategy to enhance colistin's efficacy. jmchemsci.com The QS system can influence the expression of genes involved in biofilm formation and other virulence factors, which may indirectly affect susceptibility to colistin. princeton.edujmchemsci.com

Genetic Basis of Colistin Resistance Evolution

The evolution of colistin resistance is driven by two primary genetic mechanisms: the horizontal acquisition of mobile resistance genes and the vertical transmission of spontaneous mutations within the bacterial chromosome. plos.orgrug.nl

The discovery of plasmid-mediated colistin resistance marked a critical turning point, as it allows for the rapid horizontal transfer of resistance between different bacterial species and strains. nih.govnih.gov The most significant of these are the mobile colistin resistance (mcr) genes. rug.nl To date, ten distinct families of mcr genes (mcr-1 to mcr-10) have been identified globally. rug.nlnih.gov These genes encode phosphoethanolamine (PEtN) transferase enzymes. nih.govnih.gov These enzymes add a PEtN group to the lipid A component of LPS, which is the primary target of colistin. nih.govfrontiersin.org This modification increases the positive charge of the LPS, reducing its electrostatic affinity for the positively charged colistin molecule and thereby conferring resistance. nih.govfrontiersin.org The mcr-1 gene was the first to be discovered and remains one of the most widespread variants, frequently identified in Escherichia coli and Klebsiella pneumoniae from human, animal, and environmental sources. frontiersin.orgnih.govumn.edu While functionally similar, the different mcr genes have varying amino acid sequences and have originated from diverse genetic backgrounds. rug.nl

Prior to the discovery of mcr genes, colistin resistance was primarily attributed to chromosomal mutations. nih.gov This remains a predominant mechanism, especially in clinical settings. plos.org These mutations typically occur in genes that regulate the structure of the bacterial outer membrane, specifically the LPS. nih.govmdpi.com The most common mutations are found in two-component regulatory systems (TCS), which sense environmental stimuli and alter gene expression accordingly. nih.govnih.gov

Key systems involved include:

PmrA/PmrB and PhoP/PhoQ: These are the most frequently implicated TCSs. nih.gov Mutations in the genes encoding these systems (pmrA, pmrB, phoP, phoQ) can lead to their constitutive activation. nih.govfrontiersin.org This, in turn, results in the upregulation of operons (like the arnBCADTEF operon) responsible for modifying lipid A with positively charged molecules such as 4-amino-4-deoxy-L-arabinose (L-Ara4N) or PEtN. nih.govfrontiersin.org These modifications reduce the net negative charge of the LPS, hindering colistin binding. nih.govfrontiersin.org In E. coli, mutations in the pmrCAB operon are a frequent cause of resistance, while in P. aeruginosa, mutations in pmrAB and phoPQ are common. nih.govresearchgate.net

mgrB: This gene encodes a small negative regulator of the PhoP/PhoQ system. nih.govnih.gov Inactivation of the mgrB gene—through various mutational events such as insertions, deletions, or nonsense mutations—leads to the derepression and overactivity of the PhoP/PhoQ system. nih.govnih.gov This is the most common mechanism of acquired colistin resistance in K. pneumoniae. nih.govfrontiersin.org

Gene(s)FunctionCommon Bacterial SpeciesMechanism of ResistanceReference
pmrA, pmrBTwo-component regulatory systemE. coli, P. aeruginosa, K. pneumoniae, A. baumanniiMutations lead to constitutive activation, upregulating lipid A modification pathways. nih.govfrontiersin.orgresearchgate.net
phoP, phoQTwo-component regulatory systemE. coli, K. pneumoniae, P. aeruginosaMutations lead to constitutive activation, upregulating lipid A modification pathways. plos.orgnih.govfrontiersin.org
mgrBNegative regulator of PhoP/PhoQK. pneumoniae, K. oxytocaInactivation (deletions, insertions, nonsense mutations) leads to derepression of PhoP/PhoQ. nih.govnih.govfrontiersin.org
lpxA, lpxC, lpxDLPS biosynthetic pathwayA. baumanniiInactivation leads to complete loss of LPS, the target for colistin. mdpi.commdpi.com

Structural Biology and Biophysical Studies of Interactions

The bactericidal action of colistin begins with its interaction with the outer membrane (OM) of Gram-negative bacteria, specifically targeting the lipopolysaccharide (LPS) component. nih.govresearchgate.net Structural and biophysical studies have been crucial in dissecting this process, revealing a multi-step mechanism that leads to membrane destabilization and cell death. researchgate.netafricaresearchconnects.com

The initial and most critical interaction is electrostatic. The polycationic nature of colistin, conferred by its multiple L-α,γ-diaminobutyric acid (Dab) residues, is drawn to the anionic phosphate (B84403) groups of Lipid A, the anchor of LPS in the outer membrane. nih.govnih.gov This high-affinity binding competitively displaces divalent cations like Ca²⁺ and Mg²⁺, which are essential for stabilizing the LPS layer by cross-linking adjacent LPS molecules. nih.govnih.govfrontiersin.org This displacement weakens the structural integrity of the outer membrane, a key step often referred to as "self-promoted uptake," which facilitates the antibiotic's subsequent actions. nih.gov

Following the initial electrostatic docking, the hydrophobic components of colistin, including its N-terminal fatty acyl chain, play a crucial role. These moieties insert into the membrane, leading to further disruption and permeabilization. nih.govfrontiersin.org Biophysical techniques have revealed that these interactions are not uniform and can induce significant changes in the physical properties of the membrane, such as its fluidity and curvature. nih.govresearchgate.net

Molecular Dynamics Simulations of Colistin-Membrane Interactions

Molecular dynamics (MD) simulations provide atomic-level insights into the dynamic process of colistin's interaction with bacterial membranes, complementing experimental data by visualizing transient states and calculating interaction energies. nih.govresearchgate.net All-atom and coarse-grained simulations have been employed to model these interactions with increasing complexity. nih.govacs.org

Key findings from MD simulations include:

Binding and Initial Disruption: Simulations confirm that the initial binding is driven by strong electrostatic interactions between the positively charged Dab residues of colistin and the negatively charged phosphate groups on Lipid A. nih.govnih.gov This interaction is powerful enough to displace the stabilizing divalent cations from the membrane surface, causing local disorganization. nih.govacs.org

Conformational Changes: Upon approaching the hydrophobic core of the outer membrane, colistin adopts a unique folded conformation. nih.gov This structural change allows the amphipathic molecule to interact simultaneously with the charged headgroups of Lipid A and the hydrophobic acyl chains within the membrane core. nih.gov

Selective Insertion: MD studies modeling both Gram-negative (E. coli) and Gram-positive (S. aureus) membranes reveal the basis for colistin's selectivity. In Gram-negative models, strong electrostatic and hydrogen bond interactions with phosphatidylethanolamine (B1630911) (POPE) facilitate the insertion of colistin's acyl tail into the hydrophobic core. frontiersin.orgnih.gov In contrast, interactions with Gram-positive membrane models, which lack POPE, are weaker and insufficient to drive this insertion, leaving the antibiotic in the polar headgroup region. frontiersin.orgnih.gov

Membrane Permeabilization: The penetration of colistin induces a reorientation of the lipid headgroups at the insertion site. This perturbation significantly disrupts local membrane packing, increasing permeability and creating a pathway for subsequent colistin molecules to cross the outer membrane and reach the inner cytoplasmic membrane. nih.govnih.gov

Simulation FindingKey Interacting MoleculesConsequence
Initial Binding Colistin (Dab residues) & Lipid A (Phosphate groups)Displacement of Ca²⁺/Mg²⁺, weakening of outer membrane. nih.govacs.org
Selective Insertion Colistin (Acyl tail) & POPE (in Gram-negative)Penetration into the hydrophobic core of the membrane. frontiersin.orgnih.gov
Membrane Disruption Colistin & Lipid HeadgroupsReorientation of lipids, increased local permeability. nih.gov

Colistin Interaction with Liposomes and Artificial Membranes

To isolate and study the specific interactions of colistin with different membrane components, researchers utilize simplified model systems such as liposomes (spherical vesicles composed of a lipid bilayer) and artificial planar membranes. nih.govnih.govacs.org These studies allow for precise control over lipid composition and provide quantitative data on how colistin affects membrane structure and physical properties.

Studies using liposomes and other artificial membranes have demonstrated:

Charge-Dependent Association: The interaction is highly dependent on the charge of the components. Anionic colistin sodium methanesulfonate (B1217627) (CMS) induces a negative charge on liposomes, but as it hydrolyzes into the cationic colistin, a charge reversal occurs, which can lead to particle aggregation. nih.gov Stable colistin-loaded liposomes carry a positive charge. nih.gov

Hydrophobic and Partition-Controlled Interaction: While initial attraction is electrostatic, the primary interaction with neutral phosphatidylcholine bilayers is dominated by hydrophobic forces between colistin's fatty acid tail and the lipid acyl chains. nih.gov The release of colistin from liposomes upon dilution is rapid, indicating that the association is governed by partitioning between the aqueous and lipid phases rather than irreversible binding. nih.govresearchgate.net

LPS-Dependent Permeabilization and Clustering: Vesicle leakage experiments show that colistin's ability to permeabilize membranes is significantly enhanced by the presence of LPS. acs.org Atomic force microscopy (AFM) on planar lipid bilayers reveals that colistin induces the formation of nano- and macro-scale clusters, which protrude from the bilayer surface. These clusters are thought to be colistin-LPS complexes, and the structural discontinuity at their edges may create defects that allow leakage of cellular contents. acs.org

Modulation of Membrane Physical Properties: X-ray and neutron reflectivity studies on stacked bilayers mimicking Gram-negative inner membranes show that colistin has a complex, concentration-dependent effect. It can cause alternating stiffening and softening of the membrane, which is mirrored by changes in the ordering of the lipid acyl chains. nih.gov In these Gram-negative models, colistin penetrates deep into the hydrocarbon region, whereas in models of Gram-positive or eukaryotic membranes, it remains in the headgroup region. nih.gov

Model SystemTechniqueKey Finding
Liposomes Zeta Potential, DLSCMS degradation leads to charge reversal and aggregation; colistin association is dominated by hydrophobic forces. nih.gov
LPS/Phospholipid Vesicles Fluorescence Leakage AssayColistin-induced permeability is positively correlated with the fraction of LPS in the membrane. acs.org
Planar Lipid Bilayers Atomic Force Microscopy (AFM)Colistin induces the formation of LPS-rich clusters, creating membrane defects. acs.org
Stacked Multilayers (Artificial Membranes) X-ray & Neutron ScatteringColistin deeply penetrates and alters the elasticity of Gram-negative membrane mimics but not Gram-positive ones. nih.gov

Strategies for Overcoming Colistin Resistance

Combinatorial Antimicrobial Strategies

Combining colistin (B93849) sodium methanesulfonate (B1217627) with other antimicrobial agents is a key strategy to enhance its activity, overcome resistance, and reduce the likelihood of further resistance developing.

The combination of colistin with other antibiotics has shown synergistic effects against various multidrug-resistant Gram-negative pathogens in preclinical models. Synergy is often achieved because colistin's disruption of the bacterial outer membrane facilitates the entry of other antibiotics that target intracellular components. plos.org

Studies have demonstrated that combining colistin with antibiotics like rifampin, vancomycin (B549263), ceftazidime, aztreonam, and imipenem (B608078) results in synergistic activity against colistin-resistant Acinetobacter baumannii. plos.org For instance, combinations with vancomycin, aztreonam, ceftazidime, and imipenem were synergistic against all tested strains in one study, while the colistin-rifampin combination was synergistic against four out of five strains. plos.org The proposed mechanism for synergy with agents like vancomycin is colistin's effect on the outer membrane of A. baumannii, allowing the glycopeptide to reach its target. plos.org

In vitro pharmacokinetic/pharmacodynamic models have also been used to explore these combinations. For example, the combination of colistin and rifampin has been studied against multidrug-resistant A. baumannii, showing enhanced bacterial killing compared to monotherapy. nih.gov Additionally, combinations with bacteriocins such as nisin A and pediocin PA-1/AcH have demonstrated synergistic effects against pathogens like Salmonella choleraesuis, Pseudomonas aeruginosa, Yersinia enterocolitica, and Escherichia coli. nih.gov

Table 1: Examples of Colistin Synergistic Combinations (In Vitro/Animal Models)

Combination Agent Target Pathogen Key Findings
Rifampin Acinetobacter baumannii Strong synergistic activity observed in vitro; should be further examined in clinical settings for colistin-resistant strains. plos.orgnih.gov
Vancomycin Acinetobacter baumannii Consistently shows synergistic interactions, likely due to colistin-mediated outer membrane permeabilization. plos.org
Ceftazidime Acinetobacter baumannii Demonstrated synergistic activity against colistin-resistant strains in checkerboard assays. plos.org
Aztreonam Acinetobacter baumannii Showed synergistic activity against all tested colistin-resistant strains in one study. plos.org
Imipenem Acinetobacter baumannii Effective in combination against colistin-resistant strains. plos.org
Nisin A E. coli, P. aeruginosa, Salmonella Synergistic effects observed, with the potential to reduce the required colistin concentration. nih.gov
Murepavadin (B1661735) Pseudomonas aeruginosa Murepavadin inhibits LPS transport, leading to its accumulation in the cytoplasmic membrane and increasing susceptibility to colistin. nih.govnih.gov

Bacterial biofilms present a significant challenge for antibiotic treatment due to their protective extracellular matrix and the altered metabolic state of the embedded bacteria. Colistin has shown activity against biofilm-forming bacteria, particularly in combination with other agents. nih.gov

Colistin can destabilize the biofilm matrix, even in species with intrinsic resistance, leading to the release of more susceptible planktonic cells. researchgate.netfao.org It has demonstrated a concentration-dependent reduction in E. coli biofilms. researchgate.netfao.org A notable aspect of colistin's antibiofilm activity is its ability to target metabolically inactive cells located in the deeper layers of the biofilm. nih.gov This is complementary to other antibiotics that are more effective against metabolically active cells in the outer layers. nih.gov

In preclinical models, combining colistin with other antimicrobials has been shown to be more effective than monotherapy against biofilm-associated infections. This approach may also help prevent the emergence of colistin-resistant subpopulations within the biofilm. nih.gov For example, alginate oligosaccharides like OligoG CF-5/20 have shown potential in combination with colistin to tackle biofilms of multidrug-resistant pathogens. cardiff.ac.uk

Novel Therapeutic Approaches Based on Mechanism of Action Insights

A deeper understanding of how colistin kills bacteria and how resistance develops is paving the way for innovative therapeutic strategies.

A key mechanism of colistin's bactericidal action involves targeting lipopolysaccharide (LPS) in both the outer and cytoplasmic membranes of Gram-negative bacteria. nih.govnih.govresearchgate.netbiorxiv.orgelifesciences.org Resistance, such as that conferred by the MCR-1 enzyme, involves the modification of LPS, which protects the cytoplasmic membrane from colistin's disruptive action. nih.govnih.gov

This insight has led to a novel therapeutic approach: inhibiting the transport of LPS to the outer membrane, thereby causing it to accumulate in the cytoplasmic membrane. This accumulation is hypothesized to re-sensitize bacteria to colistin. nih.gov A prime example of this strategy involves the use of murepavadin, an inhibitor of the LptD component of the LPS transport system in Pseudomonas aeruginosa. nih.gov In vitro and in vivo studies have shown that combining murepavadin with colistin leads to increased susceptibility and improved treatment efficacy against P. aeruginosa. nih.govnih.govelifesciences.org By trapping LPS in the cytoplasmic membrane, murepavadin effectively creates a vulnerable target for colistin, enhancing its killing effect. nih.govnih.gov

Development of Colistin Derivatives with Modified Properties

To address the limitations of colistin, including the rise of resistance, researchers are developing new derivatives with improved characteristics.

The development of novel colistin analogues involves modifying its chemical structure, which consists of a cyclic heptapeptide, a linear tripeptide, and a fatty acyl tail. researchgate.net One innovative approach has been the creation of derivatives with a thioether bond-mediated cyclic scaffold. This method has been reported to improve the total yield of the compound significantly. researchgate.net

These structural modifications aim to create derivatives that retain or enhance antimicrobial potency against Gram-negative bacteria while potentially having more favorable properties. For example, nearly 30 new derivatives with these thioether-mediated cyclic scaffolds have been synthesized and evaluated. researchgate.net The optimal peptide from this series, PE-2C-C8-DH, demonstrated the ability to eradicate Acinetobacter baumannii in vitro within 24 hours and showed significant therapeutic effects in mice infected with Pseudomonas aeruginosa. researchgate.net

Table 2: Examples of Modified Colistin Derivatives

Derivative Name Structural Modification Key Properties
PE-2C-C8-DH Thioether bond-mediated cyclic scaffold Eradicated A. baumannii in vitro within 24h; showed therapeutic effects in a mouse model of P. aeruginosa infection. researchgate.net
NAB739 Modified to carry three cationic charges Reduced affinity to kidney brush border membranes in preclinical models. researchgate.net
NAB7061 Modified to carry three cationic charges Reduced affinity to kidney brush border membranes in preclinical models. researchgate.net

Table of Mentioned Compounds

Compound Name
Amikacin
Azithromycin
Aztreonam
Ceftazidime
Colistin
Colistin sodium methanesulfonate
Daptomycin
Formaldehyde (B43269)
Fosfomycin
Imipenem
Linezolid
Murepavadin
Nisin A
Nystatin
Pediocin PA-1/AcH
Rifampin
Sodium bisulfite
Teicoplanin
Televancin
Tigecycline
Tobramycin

Q & A

Q. How does the prodrug nature of CMS influence experimental design for susceptibility testing?

CMS is an inactive prodrug that hydrolyzes to active colistin in vitro and in vivo. This conversion complicates MIC determination, as traditional methods may not account for delayed colistin release. Researchers must pre-hydrolyze CMS to colistin or use extended incubation periods to ensure accurate MIC measurements. Time-kill studies should monitor colistin formation kinetics to correlate antibacterial activity with hydrolyzed drug levels .

Q. What methodological precautions are needed to ensure CMS stability in laboratory solutions?

CMS degrades in aqueous media, forming colistin and other derivatives. Stability depends on temperature and formulation:

  • Reconstituted solutions : At 4°C, CMS remains stable for 7 days with <0.1% colistin formation. At 25°C, degradation accelerates, requiring use within 48 hours .
  • Infusion solutions : Diluted CMS (4 mg/mL in glucose/saline) degrades faster at 25°C (4% colistin after 48 hours) than at 4°C (0.3% colistin) . Use high-performance liquid chromatography (HPLC) to monitor colistin formation and validate storage conditions .

Q. Why are revised breakpoints for CMS recommended in susceptibility testing of P. aeruginosa?

Breakpoints were adjusted (I ≤ 2 µg/mL, R ≥ 4 µg/mL) due to:

  • Poor agar diffusion of CMS (high molecular weight), leading to unreliable disk/E-test results.
  • Heteroresistance, where subpopulations survive despite apparent susceptibility.
  • MIC discrepancies between CMS and colistin due to delayed hydrolysis . Researchers should use broth microdilution with pre-hydrolyzed CMS for accuracy .

Advanced Research Questions

Q. How do pharmacokinetic (PK) challenges in critically ill patients inform CMS dosing strategies?

CMS exhibits slow conversion to colistin, requiring loading doses (e.g., 480 mg) to achieve therapeutic plasma levels rapidly. Population PK models suggest:

  • Loading dose : 6 million units (6 MU) accelerates steady-state colistin concentrations.
  • Maintenance dose : Adjust based on creatinine clearance (e.g., 3 MU q8h for normal renal function). Therapeutic drug monitoring (TDM) is critical due to interpatient variability in colistin exposure (AUC/MIC targets: ≥60 for efficacy) .

Q. What experimental approaches address CMS heteroresistance in K. pneumoniae?

Heteroresistant subpopulations (MIC >32 µg/mL) persist even in susceptible isolates (MIC ≤2 µg/mL). Methodologies include:

  • Population analysis profiling (PAP) : Quantify resistant subpopulations via agar dilution at escalating colistin concentrations.
  • Time-kill kinetics : Monitor regrowth after 24-hour exposure to CMS (≥64×MIC). Combination therapy with meropenem or rifampicin reduces regrowth risk .

Q. How can LC-MS/MS methods improve quantification of CMS and colistin in biological matrices?

Key steps for robust LC-MS/MS assays:

  • Extraction : Solid-phase extraction (SPE) to isolate colistin A/B and CMS from plasma/urine.
  • Hydrolysis : Treat samples with sulfuric acid to convert CMS to colistin for indirect quantification.
  • Detection : Use precursor-to-product ion transitions (e.g., m/z 585.5→101.2 for colistin A). Validate stability of CMS in biological samples to prevent pre-analytical degradation .

Q. What role does CMS hydrolysis play in pulmonary pharmacokinetics during aerosol therapy?

Nebulized CMS achieves high epithelial lining fluid (ELF) concentrations (mg/mL range) but converts partially to colistin in situ. In rats, 33% of nebulized CMS hydrolyzes locally, yielding colistin levels 4× higher than systemic administration. Optimize nebulizer output to maximize ELF exposure while minimizing systemic toxicity .

Data Contradictions and Emerging Topics

Q. Why do in vitro studies show CMS regrowth despite high colistin concentrations?

Time-kill assays reveal rapid bactericidal activity (2–4 hours) followed by regrowth at 24 hours, even at 64×MIC. This paradox may arise from:

  • Adaptive resistance : Transient lipid A modifications reducing colistin binding.
  • Persister cells : Dormant subpopulations tolerant to colistin. Use combination therapies (e.g., CMS + carbapenems) to suppress resistance .

Q. How do dextrin-CMS conjugates reduce nephrotoxicity while retaining efficacy?

Dextrin polymers (7,500 g/mol) conjugated to CMS enable:

  • Targeted release : Enzymatic degradation by amylase at infection sites.
  • Reduced toxicity : IC₅₀ for kidney cells increases from 15.4 µg/mL (CMS) to 63.9 µg/mL (dextrin-CMS). In vivo studies show prolonged colistin half-life (135–1,271 min vs. 53 min for CMS) and enhanced lung penetration .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.